Salicylamide sodium
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2593-10-4 |
|---|---|
Molecular Formula |
C7H6NNaO2 |
Molecular Weight |
159.12 g/mol |
IUPAC Name |
sodium;2-carbamoylphenolate |
InChI |
InChI=1S/C7H7NO2.Na/c8-7(10)5-3-1-2-4-6(5)9;/h1-4,9H,(H2,8,10);/q;+1/p-1 |
InChI Key |
QPBKUJIATWTGHV-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C(=C1)C(=O)N)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)[O-].[Na+] |
Other CAS No. |
36205-82-0 |
Related CAS |
87-17-2 (Parent) |
Synonyms |
salicylamide salicylamide sodium salicylamide sulfate salicylamide, 3H-labeled salicylamide, calcium (2:1) salt salicylamide, monosodium salt |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Salicylamide
Established Synthetic Pathways for Salicylamide (B354443)
The synthesis of salicylamide can be achieved through various methods, adaptable to both large-scale industrial production and smaller laboratory settings.
Industrial and Laboratory-Scale Synthesis Techniques
Industrially, a common method for synthesizing salicylamide involves the ammoniation of methyl salicylate (B1505791). google.compatsnap.com This process is typically carried out by reacting methyl salicylate with ammonia (B1221849) in a suitable solvent like toluene (B28343) under controlled temperature and pressure. patsnap.com One described method involves heating methyl salicylate and toluene, followed by the introduction of ammonia gas to initiate the ammoniation reaction. After several hours, the toluene and the methanol (B129727) byproduct are recovered, and the remaining salicylamide is crystallized. patsnap.com Yields for this method have been reported to be as high as 98.4%. patsnap.com Another approach involves reacting a lower alkyl ester of salicylic (B10762653) acid with an aqueous ammonia solution at temperatures between 30°C and 70°C and superatmospheric pressure. google.com
A prominent laboratory-scale synthesis involves the reaction of salicylic acid with aniline (B41778) in the presence of a condensing agent like phosphorus trichloride (B1173362). googleapis.comepo.org Another well-known laboratory method is the "salol reaction," where phenyl salicylate (salol) is heated with an amine, such as aniline or a heterocyclic amine, to form the corresponding salicylamide. googleapis.comepo.org A more recent and efficient microwave-assisted synthesis utilizes a boron trichloride-mediated coupling of phenols and isocyanates. acs.org This method has shown that higher temperatures during microwave irradiation can significantly increase the product yield. acs.org Additionally, salicylamide can be prepared by heating salicylic acid with urea (B33335) and a boric acid catalyst. sciencemadness.org
| Synthesis Method | Reactants | Key Conditions | Reported Yield |
| Methyl Salicylate Ammoniation | Methyl Salicylate, Ammonia | Toluene solvent, 40-45°C, 0.25-0.35 MPa | Up to 98.4% patsnap.com |
| Salicylic Acid and Aniline | Salicylic Acid, Aniline | Phosphorus trichloride as condensing agent | Not specified googleapis.comepo.org |
| Salol Reaction | Phenyl Salicylate, Amine | Heating | Not specified googleapis.comepo.org |
| Microwave-Assisted BCl3 Coupling | Phenol (B47542), Isocyanate | Boron trichloride catalyst, Microwave irradiation | Good to excellent acs.org |
| Salicylic Acid and Urea | Salicylic Acid, Urea | Boric acid catalyst, Heating to 180°C | 31-89% sciencemadness.org |
Formation of Salicylamide Sodium Salt and Related Derivatives
The sodium salt of salicylamide, also known as this compound, is a key derivative. It can be formed by reacting salicylamide with a sodium base. For instance, the acid form of an alkylated salicylamide can be converted to its sodium salt by reacting it with sodium hydroxide (B78521). google.com The formation of carsalam-sodium from the reaction of carsalam (B1662507) with sodium carbonate is another example. google.com In supercritical carbon dioxide with methanol as a cosolvent, sodium salicylate exists as an undissociated ion pair and can form hydrogen bonds with multiple methanol molecules. researchgate.net
Derivatization Strategies for Salicylamide Scaffolds
The salicylamide structure provides a versatile scaffold for the synthesis of a multitude of derivatives with diverse functional groups.
Preparation of Functionalized Salicylamide Esters
Functionalized salicylamide esters can be synthesized through various esterification reactions. One method involves the reaction of a halide of a desired acid, such as d-2-(6'-methoxy-2'-naphthyl)-propionic acid chloride, with a solution of salicylamide. google.com Another approach is the photochemical acylation of salicylates to produce esters. nih.gov Furthermore, ethyl esters of 2-phenoxyalkanoic acids have been obtained by reacting the corresponding amide with ethyl esters of α-halogenated acids. researchgate.net These ethyl esters can then be further reacted with hydrazine (B178648) to form hydrazides, which are key intermediates for synthesizing other derivatives. researchgate.netresearchgate.netbch.ro
Synthesis of N-Substituted and O-Alkylamino-Tethered Salicylamide Derivatives
A wide range of N-substituted salicylamide derivatives has been synthesized. These can be prepared by coupling substituted 2-methoxybenzoic acids with various anilines or benzylamines, followed by demethylation. acs.org Another method involves the fusion of phenyl salicylate with heterocyclic amines. nih.gov The synthesis of N-(pyridin-4-yl) salicylamide derivatives has been achieved through the acylation of acetylsalicyloyl chlorides with substituted 4-amino-pyridines. scientific.net
O-alkylamino-tethered salicylamide derivatives have also been a subject of interest. csic.esnih.govresearchgate.netresearchgate.net These are often designed with various amino acid linkers and have been synthesized and evaluated for their biological activities. nih.govresearchgate.net
| Derivative Type | General Synthetic Approach | Examples of Reagents | Reference |
| N-Substituted Salicylamides | Coupling of substituted benzoic acids with amines | 2-methoxybenzoic acids, anilines, benzylamines | acs.org |
| N-Substituted Salicylamides | Fusion of phenyl salicylate with amines | Phenyl salicylate, heterocyclic amines | nih.gov |
| N-(pyridin-4-yl) Salicylamides | Acylation with substituted pyridines | Acetylsalicyloyl chlorides, 4-amino-pyridines | scientific.net |
| O-Alkylamino-Tethered Salicylamides | Designed with amino acid linkers | Various amino acids | nih.govresearchgate.net |
Ortho-Substituted Phenoxyalkanoic Acid Derivatives
Ortho-substituted phenoxyalkanoic acid derivatives of salicylamide have been synthesized and studied. researchgate.netbch.roorcid.org The synthesis of 2-phenoxyalkanoic acids can be achieved by reacting ortho-hydroxybenzamide or N-phenyl-o-hydroxybenzamide with α-halogenated acids in an aqueous sodium hydroxide solution. researchgate.net These can be further converted to esters and hydrazides, serving as intermediates for a variety of other compounds. researchgate.net
Electrophilic Aromatic Substitution Reactions of Salicylamide
Salicylamide's aromatic ring, activated by the hydroxyl (-OH) and influenced by the amide (-CONH2) group, readily undergoes electrophilic aromatic substitution (EAS) reactions. The interplay of these substituents directs the regiochemical outcome of these transformations.
Regioselectivity and Mechanistic Considerations of Iodination
The iodination of salicylamide is a classic example of an electrophilic aromatic substitution reaction where an iodine atom is introduced onto the benzene (B151609) ring. acs.org The reaction is of significant interest for studying the directing effects of multiple substituents on an aromatic ring. slideshare.net
Regioselectivity:
The hydroxyl group (-OH) is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. brainly.comquizlet.com The amide group (-CONH2) is a deactivating group and a meta-director. slideshare.net In the case of salicylamide, the directing effects of the hydroxyl group are dominant. edubirdie.com Therefore, iodination is expected to occur at the positions ortho and para to the hydroxyl group. The possible mono-iodinated products are 3-iodosalicylamide, 5-iodosalicylamide, and 6-iodosalicylamide. brainly.com
However, the major product formed is typically 5-iodosalicylamide, where the iodine atom is at the para position to the hydroxyl group (and meta to the amide group). edubirdie.combrainly.com This preference is attributed to the strong electron-donating nature of the hydroxyl group, which significantly increases the electron density at the para position, making it more susceptible to electrophilic attack. brainly.com Steric hindrance at the positions ortho to the hydroxyl group may also contribute to the preference for para-substitution. echemi.com
The regioselectivity can be influenced by the reaction conditions and the nature of the iodinating agent. acs.orgechemi.com Milder iodinating agents, such as N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst, may favor the formation of the ortho-iodinated product. echemi.com In contrast, more reactive iodinating agents like iodine monochloride (ICl) tend to yield the para-iodinated product. echemi.com
Mechanistic Steps:
The mechanism of salicylamide iodination follows the general pathway for electrophilic aromatic substitution: quizlet.comedubirdie.com
Generation of the Electrophile: An electrophilic iodine species (I+) is generated from the iodinating agent. echemi.com In laboratory settings, this is often achieved through the reaction of sodium iodide (NaI) with an oxidizing agent like sodium hypochlorite (B82951) (NaOCl). edubirdie.comacs.org
Electrophilic Attack: The electron-rich aromatic ring of salicylamide attacks the iodine electrophile. brainly.combrainly.com This step leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. acs.orgbrainly.com
Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that bonded with the iodine, restoring the aromaticity of the ring and yielding the iodinated salicylamide product. edubirdie.comechemi.com
An experiment involving the iodination of salicylamide using sodium iodide and sodium hypochlorite yielded a product with a melting point of 244-245 °C, which is consistent with the literature value for iodosalicylamide. edubirdie.com Infrared (IR) spectroscopy of the product confirmed the presence of a 1,2,4-trisubstituted aromatic ring, indicating that the major product was the result of iodine attacking the position para to the hydroxyl group. edubirdie.com
Table 1: Experimental Data for the Iodination of Salicylamide
| Parameter | Value | Reference |
|---|---|---|
| Initial Mass of Salicylamide | 1.011 g | edubirdie.com |
| Final Product Mass | 0.627 g | edubirdie.com |
| Product Melting Point | 244 - 245 °C | edubirdie.com |
| Percent Yield | 32.33% | edubirdie.com |
Green Chemistry Approaches in Derivatization
In recent years, there has been a significant focus on developing environmentally friendly methods for the synthesis of salicylamide derivatives. These "green chemistry" approaches aim to reduce waste, use less hazardous reagents, and improve energy efficiency. preprints.orgresearchgate.netscilit.com
One notable example is the development of green methods for the O-alkylation of salicylamide to produce ethenzamide (2-ethoxybenzamide). preprints.orgscilit.com Traditional methods for this synthesis often involve the use of organic solvents like acetone, ethanol, or dimethylformamide, and the reactions can take several hours to complete. preprints.org
Eco-friendly alternatives have been developed using:
Solvent-free conditions: Reactions can be carried out without a solvent, reducing volatile organic compound (VOC) emissions. preprints.orgscilit.com
Phase Transfer Catalysts (PTC): Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can facilitate reactions between reactants in different phases (e.g., a solid and a liquid), often under milder conditions. preprints.orgscilit.com
Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and increase yields. preprints.orgscilit.com
Ultrasonic Conditions: Sonochemistry can also be used to enhance reaction rates. preprints.orgscilit.com
For the synthesis of ethenzamide from salicylamide, a solvent-free reaction using TBAB as a catalyst at 80°C yielded 79% of the product in just 15 minutes. preprints.orgscilit.com Under the same conditions but with microwave irradiation, the reaction time was reduced to 90 seconds with a 92% yield. preprints.orgscilit.com High yields were also achieved using PTC in water, an environmentally benign solvent, with microwave (94% yield in 2 minutes) or ultrasound (95% yield in 10 minutes) assistance. preprints.orgscilit.com
Another green chemistry approach has been applied to the iodination of salicylamide itself, using environmentally friendly reagents such as sodium iodide and household bleach (sodium hypochlorite solution). acs.orgresearchgate.net This method avoids the use of more hazardous iodinating agents. researchgate.net
Table 2: Comparison of Green Synthesis Methods for Ethenzamide
| Method | Catalyst | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| Conventional | - | Organic | Several hours | - | preprints.org |
| Solvent-free | TBAB | None | 15 min | 79% | preprints.orgscilit.com |
| Microwave-assisted (solvent-free) | TBAB | None | 90 s | 92% | preprints.orgscilit.com |
| Microwave-assisted (PTC) | PTC | Water | 2 min | 94% | preprints.orgscilit.com |
| Ultrasound-assisted (PTC) | PTC | Water | 10 min | 95% | preprints.orgscilit.com |
Advanced Chemical Synthesis Techniques for Salicylamide-Based Compounds
The synthesis of salicylamide and its derivatives has evolved beyond traditional methods, incorporating advanced techniques to improve efficiency and enable the creation of complex molecules.
One conventional route to salicylamide itself involves a two-step process starting from salicylic acid. preprints.org First, salicylic acid is esterified with methanol in the presence of an acid catalyst to form methyl salicylate. preprints.org This intermediate is then subjected to aminolysis with ammonium (B1175870) hydroxide to yield salicylamide. preprints.org
More advanced methods for preparing salicylamide derivatives often involve coupling reactions. For instance, salicylanilide (B1680751) derivatives can be synthesized by coupling substituted 2-methoxybenzoic acids with various anilines in the presence of phosphorus trichloride, followed by demethylation with boron tribromide. csic.es Another approach, known as the "salol reaction," involves heating phenyl salicylate with an amine to form the corresponding salicylamide. google.com
Modern synthetic strategies for creating libraries of salicylamide derivatives for applications like drug discovery often employ coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). csic.es These reagents facilitate the formation of amide bonds under mild conditions.
Furthermore, the synthesis of salicylamide-based compounds has been achieved through mechanochemical methods, where mechanical force (e.g., in a ball mill) is used to drive the reaction, often in the absence of a solvent. preprints.org
The development of phosphorodiamidate prodrugs has utilized salicylamide alcohols as key intermediates. These alcohols can be prepared by reacting N-methyl salicylamide with a corresponding alcohol in the presence of orthophosphoric acid in refluxing tetrahydrofuran. orientjchem.org
Pharmacological Mechanisms of Action of Salicylamide and Its Derivatives Preclinical Investigations
Cyclooxygenase Enzyme Inhibition and Prostaglandin (B15479496) Modulation
The anti-inflammatory, analgesic, and antipyretic properties of salicylamide (B354443) are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. researchgate.netacs.org These enzymes are crucial for the synthesis of prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. researchgate.net By suppressing COX activity, salicylamide reduces prostaglandin production, thereby mitigating inflammatory responses. researchgate.netacs.org
The cyclooxygenase enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is considered a "housekeeping" enzyme, constitutively expressed in many tissues to maintain normal physiological functions, such as protecting the gastric mucosa. mdpi.com In contrast, the COX-2 isoform is typically induced at sites of inflammation and is a primary target for anti-inflammatory drugs. mdpi.comthno.org
Salicylamide itself is generally characterized as a weak inhibitor of both COX-1 and COX-2 isoforms. However, significant research has focused on creating salicylamide derivatives with enhanced selectivity for the COX-2 enzyme. dndi.org The rationale behind developing selective COX-2 inhibitors is to provide therapeutic anti-inflammatory effects while minimizing the gastrointestinal side effects associated with the inhibition of the protective COX-1 isoform. thno.org Studies have shown that certain 5-substituted salicylamide derivatives exhibit significant COX-2 inhibition with selectivity comparable to established COX-2 inhibitors like celecoxib. dndi.org This differential inhibition is a key area of investigation for developing safer anti-inflammatory agents.
Table 1: COX Inhibition Profile of Selected Salicylamide Derivatives and Reference Drugs
| Compound/Drug | Target | Activity/Selectivity | Reference |
|---|---|---|---|
| Salicylamide | COX-1 & COX-2 | Weak inhibitor of both isoforms | researchgate.net |
| Salicylamide Derivatives | COX-2 | Can be designed for significant and selective COX-2 inhibition | dndi.org |
This table is for illustrative purposes based on referenced preclinical findings.
The inhibition of COX enzymes by salicylamide and its derivatives directly impacts the arachidonic acid cascade. COX enzymes catalyze the conversion of arachidonic acid, a fatty acid released from cell membranes, into an unstable intermediate, prostaglandin H2 (PGH2). researchgate.net PGH2 is then rapidly converted by various tissue-specific synthases into a range of biologically active prostaglandins (like PGE2 and PGI2) and thromboxane (B8750289) A2. researchgate.netacs.orgnih.gov
By blocking the initial step of this pathway, salicylamide effectively suppresses the production of these pro-inflammatory and pyretic mediators. acs.org The reduction in prostaglandin levels leads to several downstream biochemical effects:
Reduced Inflammation: Prostaglandins cause vasodilation, increase vascular permeability, and potentiate the effects of other inflammatory mediators like histamine (B1213489) and bradykinin. Suppressing their synthesis reduces swelling, redness, and pain at the site of inflammation. researchgate.net
Analgesia: Prostaglandins sensitize peripheral nerve endings to painful stimuli. By lowering their concentration, salicylamide raises the pain threshold. researchgate.net
Antipyresis: Fever is often triggered by prostaglandins acting on the hypothalamus to reset the body's thermoregulatory center. Inhibition of prostaglandin synthesis in the central nervous system helps to reduce fever. researchgate.net
Antiviral Mechanisms of Salicylamide Derivatives
Beyond their anti-inflammatory properties, certain salicylamide derivatives, notably niclosamide (B1684120) and nitazoxanide (B1678950), have demonstrated potent, broad-spectrum antiviral activity in preclinical studies. researchgate.netcsic.es These derivatives inhibit the replication of a wide array of both RNA and DNA viruses, including coronaviruses, flaviviruses, influenza viruses, and adenoviruses. csic.essmolecule.comnih.gov Their mechanism of action is often host-directed, which presents a higher barrier to the development of viral resistance. dndi.org
Salicylamide derivatives interfere with multiple stages of the viral life cycle. Mechanistic studies on human adenovirus (HAdV) revealed that different derivatives can target distinct replication steps. For instance, some compounds were found to inhibit the early stages of viral entry into the host cell, while others were shown to specifically target the process of viral DNA replication or later steps following replication. acs.orgsmolecule.com
The derivative niclosamide has been shown to inhibit SARS-CoV and MERS-CoV replication with high potency. csic.es Similarly, other salicylanilide (B1680751) compounds have been identified that inhibit SARS-CoV-2 infection in cell-based assays. csic.es This broad activity suggests that these compounds may target common pathways or proteins essential for viral propagation.
Table 2: Antiviral Activity of Representative Salicylamide Derivatives
| Derivative | Virus | Mechanism/Effect | EC₅₀ | Reference |
|---|---|---|---|---|
| Niclosamide | MERS-CoV | Inhibition of replication | <10 µM | csic.es |
| Niclosamide | SARS-CoV-2 | Inhibition of replication | 0.28 µM | csic.es |
| Niclosamide | Flaviviruses (ZIKV, DENV etc.) | Inhibition of NS2B-NS3 protease | 0.48–1.02 µM | csic.es |
| Nitazoxanide | Influenza A, Rotavirus, HCV | Broad-spectrum inhibition | Not Specified | researchgate.netcsic.es |
EC₅₀ (Half-maximal effective concentration) values are from specific preclinical studies and may vary between experimental systems.
Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and proteins. Viruses often manipulate this pathway for their own benefit. frontiersin.orgfisevi.com Salicylamide derivatives have been found to modulate host cell autophagy, which can be a key part of their antiviral mechanism. researchgate.netcsic.es
For example, niclosamide was reported to inhibit the replication of MERS-CoV by enhancing autophagy through the upregulation of Beclin 1 (BECN1). csic.es Similarly, its inhibitory action against SARS-CoV-2 has also been linked to the induction of autophagy. researchgate.net By stimulating this cellular "self-eating" process, the host cell can more effectively capture and eliminate viral components, thereby restricting viral spread.
A significant focus of preclinical research has been to identify the specific molecular targets of these antiviral derivatives.
Viral Proteases: For flaviviruses like Zika (ZIKV) and Dengue (DENV), niclosamide and its derivatives have been identified as inhibitors that target the crucial interaction between the viral protease NS3 and its essential cofactor, NS2B. acs.orgcsic.es By disrupting the NS2B-NS3 complex, these compounds prevent the proper processing of the viral polyprotein, leading to the production of non-functional viral particles. csic.es The IC₅₀ value for niclosamide inhibiting the NS2B-NS3 protease activity was measured at 12.3 μM. csic.es
Host Proteins: The antiviral action is not limited to viral proteins. Niclosamide has been shown to inhibit SARS-CoV-2-induced syncytia (the fusion of infected cells into large multi-nucleated cells) by targeting a host protein called TMEM16F. csic.es This calcium-activated ion channel and lipid scramblase is exploited by the virus, and its inhibition represents a host-directed antiviral strategy. dndi.orgcsic.es
Viral Fusion Proteins: In the context of influenza A, a salicylamide-containing compound, BMY-27709, was found to block the hemagglutinin (HA)-mediated fusion process, an essential early step in viral infection. thno.org
This multi-targeted approach, affecting both viral and host factors, underscores the therapeutic potential of salicylamide derivatives as broad-spectrum antiviral agents. csic.es
Antibacterial Mechanisms of Salicylamide
Preclinical investigations have unveiled the significant antibacterial properties of salicylamide, particularly its efficacy against challenging, drug-resistant pathogens. Research highlights its potential as a therapeutic agent through various mechanisms, including direct bactericidal action, modulation of intracellular pathogens, and interaction with host immune responses.
Salicylamide has demonstrated notable antibacterial activity against multidrug-resistant strains of Neisseria gonorrhoeae, a pathogen classified by the U.S. Centers for Disease Control and Prevention (CDC) as an urgent antibiotic-resistant threat. researchgate.netasm.org In preclinical studies, salicylamide was effective against 40 different antibiotic-resistant strains of N. gonorrhoeae. researchgate.netasm.orgnih.gov The minimum inhibitory concentrations (MIC) required to inhibit the growth of these isolates ranged from 8 to 32 μg/ml. asm.orgnih.govasm.org The MIC50 and MIC90—concentrations required to inhibit 50% and 90% of the tested isolates, respectively—were found to be 16 μg/ml and 32 μg/ml. nih.govasm.org Importantly, the compound maintained its activity against strains resistant to azithromycin (B1666446) and ciprofloxacin, with a low frequency of developing resistance itself (<2.4 x 10⁻⁹). researchgate.netasm.orgnih.gov
| Parameter | Value | Reference |
|---|---|---|
| Number of Resistant Strains Tested | 40 | researchgate.netasm.org |
| MIC Range | 8-32 µg/ml | asm.orgnih.gov |
| MIC50 | 16 µg/ml | nih.govasm.org |
| MIC90 | 32 µg/ml | nih.govasm.org |
| Frequency of Resistance | <2.4 x 10-9 | researchgate.netasm.org |
Time-kill assays have been employed to determine whether salicylamide's effect is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). These studies revealed that salicylamide possesses rapid bactericidal activity against N. gonorrhoeae. researchgate.netasm.orgnih.gov When tested at a concentration five times its MIC, salicylamide eradicated a high inoculum of a multidrug-resistant N. gonorrhoeae strain within 10 hours. researchgate.netasm.orgnih.gov This bactericidal action was found to be comparable to that of azithromycin, a standard treatment for gonorrhea, which cleared the bacterial inoculum in 8 hours under similar conditions. asm.orgasm.org The amide and hydroxyl groups of the salicylamide structure are considered important for its anti-gonorrheal activity. researchgate.netasm.org
| Compound | Time to Eradicate Inoculum | Reference |
|---|---|---|
| Salicylamide (at 5x MIC) | 10 hours | researchgate.netasm.orgnih.gov |
| Azithromycin (at 5x MIC) | 8 hours | asm.orgasm.org |
Neisseria gonorrhoeae can invade and survive within host cells, a characteristic that allows it to evade many antibiotics. asm.org Preclinical studies using infected human endocervical cells have shown that salicylamide is highly effective at reducing the intracellular burden of N. gonorrhoeae. researchgate.netasm.org It demonstrated superior performance to ceftriaxone (B1232239), a first-line treatment, by reducing the intracellular bacterial load by 97%. researchgate.netasm.orgasm.org In contrast, ceftriaxone, which has low cellular permeability, produced only a nonsignificant 0.25-log10 reduction in intracellular bacteria. asm.org This suggests that salicylamide can effectively penetrate host cells to target the internalized pathogens. asm.org
Bacterial infections often trigger a pro-inflammatory response from the host. N. gonorrhoeae infection is characterized by an increase in pro-inflammatory cytokines like Interleukin-8 (IL-8). cdnsciencepub.com Salicylamide has been shown to modulate this host response. researchgate.netasm.org In studies involving N. gonorrhoeae-infected endocervical cells, salicylamide significantly reduced the expression of IL-8 by 37.7%. asm.orgcdnsciencepub.comresearchgate.net This effect was substantially greater than that observed with ceftriaxone, which only led to a minor reduction of 3.9%. asm.org This finding indicates that in addition to its direct antibacterial effects, salicylamide may also help mitigate the inflammatory damage associated with the infection. researchgate.netasm.org
| Treatment | Reduction in IL-8 Expression | Reference |
|---|---|---|
| Salicylamide | 37.7% | asm.orgcdnsciencepub.com |
| Ceftriaxone | 3.9% | asm.org |
A significant advantage of an antimicrobial agent is its ability to target pathogens while sparing the beneficial commensal microbiota. Salicylamide has demonstrated strong selectivity for N. gonorrhoeae over key species of the vaginal microflora. researchgate.netasm.orgnih.gov Studies showed that salicylamide did not inhibit the growth of various Lactobacillus species, including L. gasseri, L. jensenii, L. johnsonii, and L. crispatus, at concentrations up to 256 μg/ml. nih.govasm.org In stark contrast, current gonorrhea treatments like azithromycin and ceftriaxone inhibited the growth of these commensal bacteria at concentrations as low as 1 μg/ml. nih.govasm.org This selective activity suggests salicylamide could avoid disrupting the natural protective barrier provided by the vaginal microbiota. nih.gov
| Compound | MIC Against Lactobacillus spp. | Reference |
|---|---|---|
| Salicylamide | >256 µg/ml | nih.govasm.org |
| Azithromycin | ≥1 µg/ml | nih.govasm.org |
| Ceftriaxone | ≥1 µg/ml | nih.govasm.org |
The activity of salicylamide derivatives has also been investigated against intestinal sulfate-reducing bacteria (SRB), such as Desulfovibrio piger, which are implicated in certain inflammatory conditions. researchgate.netjcu.cz Studies showed that selected salicylamides completely inhibited the growth of D. piger at a concentration of 30 µmol/L. researchgate.net The addition of these compounds to the culture medium also inhibited the process of dissimilatory sulfate (B86663) reduction in a dose-dependent manner. researchgate.net This inhibition of bacterial growth correlated with the level of inhibition of sulfate reduction, indicating a significant cytotoxic activity of salicylamides against these specific intestinal bacteria. researchgate.net
Anticancer Mechanisms of Salicylamide Derivatives
Salicylamide and its derivatives have emerged as a promising class of compounds in oncology research, with preclinical studies revealing their potential to combat cancer through various mechanisms. mdpi.comnih.gov These compounds, particularly the halogenated salicylanilides, have demonstrated cytotoxic and cytostatic effects in both laboratory (in vitro) and animal (in vivo) models. nih.gov Their anticancer activity is attributed to a multi-targeted approach, influencing several signaling pathways crucial for cancer cell survival and proliferation. mdpi.comresearchgate.net
A key mechanism through which salicylamide derivatives exert their anticancer effects is the induction of programmed cell death, or apoptosis, in cancer cells. mdpi.comspandidos-publications.com This process is essential for eliminating malignant cells in a controlled manner.
Preclinical investigations have shown that various salicylamide derivatives can trigger apoptosis in different cancer cell lines. For instance, Niclosamide, a well-studied salicylanilide, has been observed to induce apoptosis in human osteosarcoma cell lines (MG-63 and U2OS) by altering the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. spandidos-publications.com An increased Bax/Bcl-2 ratio is a common indicator of the activation of the apoptotic cascade. spandidos-publications.com Furthermore, Niclosamide treatment led to a decrease in the expression of pro-caspase-3, a precursor to a key executioner enzyme in apoptosis. spandidos-publications.com
Similarly, another salicylamide derivative, IMD-0354, has been shown to induce apoptosis in chronic lymphocytic leukemia (CLL) cells. nih.gov The compound JMX0293, a derivative of O-alkylamino-tethered salicylamide, was also found to contribute to apoptosis in triple-negative breast cancer (TNBC) cells. researchgate.netnih.gov The ability of these derivatives to initiate apoptosis is often linked to their capacity to inhibit critical signaling pathways that promote cell survival. mdpi.com
Some derivatives, like certain isatin (B1672199) sulfonamide hybrids, have demonstrated the ability to induce apoptosis at the pre-G1 phase of the cell cycle, indicating early induction of cell death. mdpi.com The activation of autophagy, a cellular self-degradation process, has also been associated with salicylanilide-induced cell death in glioblastoma cells. unizar.es
| Compound | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Niclosamide | MG-63, U2OS (Osteosarcoma) | Increased Bax/Bcl-2 ratio, decreased pro-caspase-3 | spandidos-publications.com |
| IMD-0354 | Chronic Lymphocytic Leukemia (CLL) | Induction of apoptosis | nih.gov |
| JMX0293 | MDA-MB-231 (Triple-Negative Breast Cancer) | Contributes to apoptosis | researchgate.netnih.gov |
| Isatin Sulfonamide Derivatives | HepG2 (Hepatocellular Carcinoma) | Induction of apoptosis at pre-G1 phase | mdpi.com |
| Salicylanilide Derivatives | U87 (Glioblastoma) | Activation of autophagy-related cell death | unizar.es |
In addition to inducing apoptosis, salicylamide derivatives have been shown to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at various phases. mdpi.comnih.gov This disruption prevents cancer cells from dividing and proliferating.
Different salicylamide derivatives can cause cell cycle arrest at different checkpoints. For example, Niclosamide has been observed to induce S and G2/M phase arrest in U2OS osteosarcoma cells and G2/M phase arrest in MG-63 cells. spandidos-publications.com Another derivative, IMD-0354, was found to inhibit the growth of human breast cancer cell lines by inducing cell cycle arrest in the G1/G0 phase. mdpi.comnih.gov
Flow cytometric analysis of salicylamide-treated B16F1 melanoma cells revealed an increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases. nih.govbiomolther.org This suggests that salicylamide can halt cell cycle progression at the G1 checkpoint. nih.gov Similarly, certain sulfonamide derivatives have been shown to mediate their anticancer action by arresting the cell cycle at the G2/M phase. nih.gov
The ability of these compounds to perturb the cell cycle is a significant aspect of their anticancer activity, as it directly inhibits the uncontrolled proliferation characteristic of cancer. nih.govnih.gov
| Compound | Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Niclosamide | U2OS (Osteosarcoma) | S and G2/M | spandidos-publications.com |
| Niclosamide | MG-63 (Osteosarcoma) | G2/M | spandidos-publications.com |
| IMD-0354 | MDA-MB-231, HMC1-8, MCF-7 (Breast Cancer) | G1/G0 | mdpi.comnih.gov |
| Salicylamide | B16F1 (Melanoma) | G1 | nih.govbiomolther.org |
| Sulfonamide Derivatives | Various cancer cell lines | G2/M | nih.gov |
A crucial aspect of the anticancer mechanism of salicylamide derivatives is their ability to inhibit key signal transduction pathways that are often dysregulated in cancer. mdpi.com One of the most significant targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. mdpi.comnih.gov Constitutively active STAT3 is found in many human cancers and plays a critical role in cell proliferation, survival, and migration. mdpi.comresearchgate.net
Salicylamide derivatives, including Niclosamide, have been identified as potent inhibitors of the STAT3 signaling pathway. mdpi.comacs.orgacs.org They can inhibit the phosphorylation of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates gene expression. mdpi.comnih.govresearchgate.net For example, N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide (B126) was shown to potently inhibit the activation and transcriptional function of STAT3. nih.gov
Preclinical studies have demonstrated that by inhibiting STAT3 phosphorylation, these derivatives can suppress the expression of downstream target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, Bcl-xL, and Survivin. researchgate.net The inhibition of STAT3 by salicylamide derivatives has been observed in various cancer models, including lung cancer, leukemia, lymphoma, and breast cancer. researchgate.netnih.govnih.gov
Besides STAT3, salicylamide derivatives have been shown to modulate other important signaling pathways, including Wnt/β-catenin, mTOR, and NF-κB. mdpi.comnih.gov This multi-pathway inhibitory effect contributes to their broad-spectrum anticancer activity. mdpi.com
| Compound/Derivative | Cancer Model | Mechanism of Action | Reference |
|---|---|---|---|
| Niclosamide | Various cancer cells | Potent inhibitor of STAT3 signaling pathway | mdpi.comacs.org |
| N-(3-chloro-4-fluorophenyl)-2-hydroxy-4-(3-(piperidin-1-yl)propoxy) benzamide | Lung cancer cells | Inhibits STAT3 activation and transcriptional function | nih.gov |
| JMX0293 | Triple-Negative Breast Cancer (MDA-MB-231) | Inhibits STAT3 phosphorylation | researchgate.netnih.gov |
| Salicylate (B1505791) | Rat cardiac fibroblasts | Attenuated tyrosine and serine phosphorylation of STAT3 | nih.gov |
The culmination of the aforementioned mechanisms—apoptosis induction, cell cycle arrest, and signal transduction inhibition—results in a potent antiproliferative activity of salicylamide derivatives in various cancer models, with significant findings in breast cancer research. nih.govnih.gov
Numerous studies have demonstrated the efficacy of these compounds against different breast cancer cell lines, including both estrogen receptor-positive (ER-positive) and triple-negative breast cancer (TNBC) subtypes. researchgate.netnih.gov For instance, a series of O-alkylamino-tethered salicylamide derivatives showed broad anti-proliferative activities against all tested ER-positive and TNBC cell lines, with IC50 values in the low micromolar range. nih.govnih.gov
Specifically, compound JMX0293 (a derivative of 9a) exhibited strong potency against the MDA-MB-231 TNBC cell line while showing low toxicity to non-tumorigenic breast epithelial cells. researchgate.netnih.gov In vivo studies with this compound also showed significant suppression of MDA-MB-231 xenograft tumor growth in mice. researchgate.net
The antiproliferative activity of these derivatives is often structure-dependent. For example, in a study of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives, the presence of a chlorine atom at a specific position on the molecule resulted in strong antiproliferative activity against both MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov
| Compound/Derivative Series | Breast Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| O-alkylamino-tethered salicylamide derivatives | ER-positive (e.g., MCF-7) and TNBC (e.g., MDA-MB-231) | Broad anti-proliferative activities with low micromolar IC50 values. | nih.govnih.gov |
| JMX0293 (derivative of 9a) | MDA-MB-231 (TNBC) | Potent antiproliferative activity (IC50 = 3.38 ± 0.37 μM) and in vivo tumor suppression. | researchgate.netnih.gov |
| 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives | MDA-MB-231, MCF-7 | Strong antiproliferative activity (GI50 values of 8.3 and 5.6 μM, respectively, for compound 24). | nih.gov |
| IMD-0354 | MDAMB-231, HMC1-8, MCF-7 | Inhibited growth through G1/G0 cell cycle arrest. | mdpi.comnih.gov |
Cardiovascular and Central Nervous System Pharmacodynamics (Preclinical Models)
Beyond their anticancer properties, certain salicylamide derivatives have been investigated for their effects on the cardiovascular and central nervous systems in preclinical models. These studies have revealed interactions with specific receptors, suggesting potential therapeutic applications in other disease areas.
Preclinical studies have demonstrated that some novel arylpiperazine derivatives of salicylamide possess a notable affinity for α1-adrenergic receptors. nih.govnih.gov These receptors are involved in regulating blood pressure and cardiac function. nih.gov
Radioligand binding assays revealed that a series of six novel arylpiperazine alkyl derivatives of salicylamide exhibited high to moderate affinity for α1-adrenoceptors, but not for α2-adrenoceptors. nih.gov This selectivity is significant, as different α-adrenergic receptor subtypes mediate distinct physiological effects. mdpi.com The α1A and α1D subtypes are primarily located in the prostate and bladder, while the α1B subtype is more involved in blood pressure regulation. mdpi.com The selectivity of these salicylamide derivatives suggests a potential for targeted therapeutic effects with fewer cardiovascular side effects like orthostatic hypotension. mdpi.comdrugbank.com
Functionally, these compounds demonstrated α1-adrenolytic properties, meaning they act as antagonists, blocking the effects of adrenaline and other agonists at these receptors. nih.gov In rat models, these derivatives showed potent prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia and were able to decrease blood pressure in normotensive rats. nih.gov This hypotensive effect is likely linked to the blockade of α1-adrenoceptors. nih.gov
| Compound Series | Receptor Target | Binding Affinity | Functional Effect | Reference |
|---|---|---|---|---|
| Novel arylpiperazine alkyl derivatives of salicylamide | α1-adrenergic receptors | High to moderate | Antagonistic (α1-adrenolytic), antiarrhythmic, hypotensive | nih.govnih.gov |
| Novel arylpiperazine alkyl derivatives of salicylamide | α2-adrenergic receptors | No affinity | Not applicable | nih.gov |
Antiarrhythmic Efficacy in Animal Models
Preclinical investigations into the antiarrhythmic properties of salicylamide itself are limited. However, extensive research has been conducted on its derivatives, particularly novel arylpiperazine derivatives, which have demonstrated significant antiarrhythmic potential in various animal models.
Studies on a series of novel arylpiperazine alkyl derivatives of salicylamide have shown potent prophylactic and therapeutic antiarrhythmic activity in rat models of adrenaline-induced arrhythmias. nih.govnih.gov These compounds were effective in restoring a normal sinus rhythm when administered after the arrhythmogenic challenge with adrenaline. nih.gov Notably, in these preclinical models, the derivatives did not show efficacy in arrhythmias induced by calcium chloride or aconitine, suggesting a mechanism of action that is distinct from that of Class IV or some Class I antiarrhythmic drugs. nih.govnih.gov Furthermore, these salicylamide derivatives did not alter normal electrocardiogram (ECG) parameters in rodents, indicating a low potential for proarrhythmic effects. nih.gov The antiarrhythmic action of these derivatives is thought to be linked to their affinity for α1-adrenergic receptors. nih.govnih.gov
Table 1: Antiarrhythmic Activity of Salicylamide Derivatives in an Adrenaline-Induced Arrhythmia Model in Rats
| Compound Type | Animal Model | Arrhythmia Induction | Key Findings |
|---|---|---|---|
| Arylpiperazine alkyl derivatives of salicylamide | Rats | Adrenaline | Potent prophylactic and therapeutic antiarrhythmic activity; restored normal sinus rhythm. nih.govnih.gov |
| Arylpiperazine alkyl derivatives of salicylamide | Rats | Calcium Chloride | No significant antiarrhythmic effects observed. nih.gov |
| Arylpiperazine alkyl derivatives of salicylamide | Rats | Aconitine | No significant antiarrhythmic effects observed. nih.gov |
Hemodynamic Modulation: Hypotensive Effects
Salicylamide has been reported to produce hypotensive effects, which are thought to occur through the dilation of peripheral blood vessels. Preclinical evidence for the parent compound is not extensively detailed in recent literature, but research on its derivatives provides significant insights into potential mechanisms.
A series of novel arylpiperazine derivatives of salicylamide consistently demonstrated the ability to decrease blood pressure in normotensive rats. nih.govnih.gov The hypotensive mechanism of action for these derivatives has been linked to the blockade of α1-adrenoceptors. nih.govnih.gov In preclinical studies, these compounds were shown to reverse the pressor response to methoxamine, a selective α1-adrenergic agonist, further supporting the role of α1-adrenoceptor antagonism in their blood pressure-lowering effects. nih.gov
Table 2: Hypotensive Effects of Salicylamide Derivatives in Animal Models
| Compound Type | Animal Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Salicylamide | Not Specified | Produces hypotensive effects. | Dilation of peripheral blood vessels. |
| Arylpiperazine derivatives of salicylamide | Normotensive Rats | Decreased systolic and diastolic blood pressure; reversed methoxamine-induced pressor response. nih.gov | Blockade of α1-adrenoceptors. nih.govnih.gov |
Neurodepressant Effects and Related Molecular Targets
Preclinical evidence suggests that salicylamide and its sodium salt exhibit central nervous system (CNS) depressant properties. Overdosage of salicylamide has been noted to produce CNS depression. Furthermore, sodium salicylamide has been observed to have a slight sedative effect.
While the parent compound's neurodepressant activity is recognized, the specific molecular targets have not been fully elucidated. However, research into salicylamide derivatives offers potential insights. Studies on novel arylpiperazine derivatives of salicylamide have investigated their affinity for various CNS receptors. nih.gov These derivatives have shown interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors, which are known to be involved in the regulation of mood, cognition, and motor activity. nih.gov For instance, certain derivatives have demonstrated antagonistic properties at 5-HT1A, 5-HT2A, 5-HT7, and D2 receptors, suggesting a multimodal mechanism of action within the CNS. nih.gov It is important to note that these findings are for derivatives and the direct molecular targets for salicylamide's sedative effects remain an area for further investigation.
Miscellaneous Preclinical Pharmacological Activities
Preclinical investigations, particularly in the field of veterinary medicine, have revealed that salicylamide can modulate the function of intestinal smooth muscle. In trials involving rabbits and dogs, salicylamide was found to depress intestinal smooth muscle function. Further studies in anesthetized dogs have shown that salicylamide can inhibit gastrointestinal motility. This inhibitory effect on the propulsive movements of the intestine suggests a direct or indirect action on the mechanisms controlling gut motility.
A noteworthy preclinical finding for salicylamide is the ability of its metabolites to solubilize certain biological precipitates. This has been primarily observed in animal models of urinary stone disease. Specifically, the complex glucuronide metabolites of salicylamide are thought to aid in the solubilization of urinary calculi containing calcium phosphate (B84403) in dogs. A study by Foye et al. in 1959 investigated the urinary metabolites of salicylamide in individuals who form stones, lending support to this concept. nih.govarchive.org This suggests a potential therapeutic application for salicylamide in veterinary medicine for managing specific types of urolithiasis, where the drug's metabolites alter the urinary environment to prevent or dissolve mineral-based stones. vin.comtodaysveterinarypractice.competsurg.comamazonaws.comnih.gov
Pharmacokinetic and Metabolic Research on Salicylamide Preclinical Models
Absorption Profiles and Influencing Factors
Preclinical research indicates that salicylamide (B354443) exhibits specific absorption kinetics within the gastrointestinal (GI) tract. Studies designed to simulate the environment of the GI tract have demonstrated that the amide bond of salicylamide is resistant to cleavage by acid, a key factor in its stability and absorption profile following oral administration researchgate.net.
In vivo studies using anesthetized rat models to investigate the absorption of salicylates have revealed that the gut tissue can function as a temporary reservoir. Following administration into a closed jejunal loop, significant amounts of salicylic (B10762653) acid accumulate in the gut tissue before appearing in the bloodstream nih.gov. For instance, at 3 and 20 minutes after dosing, 74.4% and 54.4% of the absorbed salicylic acid, respectively, was found accumulated in the gut tissue nih.gov. The mean absorption time from the lumen was estimated to be 20.4 minutes, with a mean transit time in the gut tissue of 18.5 minutes nih.gov. This first-pass accumulation suggests that the rate of drug transport into systemic circulation may differ from the actual rate of absorption across the gut membrane nih.gov. Animal models, such as those involving rabbits, have been instrumental in comparing various in vitro and in vivo methods to understand the physiological factors governing the intestinal absorption of salicylamides nih.gov.
The dermal absorption of salicylamide has been investigated in preclinical settings, notably using the hairless rat model. These studies allow for the application of a finite dose under non-occluded conditions, with the animals remaining mobile throughout the experiment nih.gov. When applied topically in a dimethyl isosorbide vehicle, salicylamide demonstrated distinct permeation characteristics compared to other salicylic compounds nih.gov.
Research found that the relatively hydrophilic salicylamide tended to form larger depots on the skin surface but resulted in much lower concentrations within the deeper skin layers compared to more lipophilic salicylates nih.gov. The in vivo percutaneous absorption rate of salicylamide was found to be comparable to or slightly less than that of salicylic acid nih.gov. Further studies utilizing cutaneous microdialysis in hairless rats to measure unbound extracellular concentrations in the dermis confirmed these differentiated penetration kinetics nih.gov. This technique allows for consecutive sampling from the dermis following topical application, providing detailed insight into the time course of skin penetration nih.gov.
Comparative Dermal Penetration of Salicylic Compounds in Hairless Rats
| Compound | Relative Skin Concentration Ranking nih.gov | Relative Percutaneous Absorption Rate Ranking nih.gov | Relative Dermal Concentration Ranking (Microdialysis) nih.gov |
|---|---|---|---|
| Salicylamide | Lower | Moderate | Highest |
| Salicylic acid | Higher | Moderate | Lower |
| Butyl salicylate (B1505791) | Lowest | Highest | High |
| Diethylamine salicylate | Highest | Lowest | Lowest |
The molecular properties of salicylamide play a crucial role in its dermal penetration profile. Its hydrophilic nature contributes to the formation of larger surface depots on the skin, yet this does not translate to high concentrations in deeper skin layers nih.gov. This suggests that its partitioning from the stratum corneum into the viable epidermis is a rate-limiting step.
However, a key molecular characteristic influencing its dermal bioavailability is its low affinity for plasma protein binding nih.gov. Research using microdialysis in hairless rats revealed high dermal concentrations of salicylamide, which was attributed to its low protein-binding capacity nih.gov. Unlike compounds that bind extensively to proteins within the skin, a larger fraction of salicylamide remains unbound and free to diffuse, leading to higher effective concentrations in the dermis compared to salicylic acid, for example, which exhibits higher protein binding nih.gov. This highlights that dermal concentration is not solely dependent on lipophilicity but is also significantly modulated by local protein interactions.
Distribution Characteristics Across Biological Compartments
Preclinical studies in mice have been conducted to evaluate the metabolic fate and distribution of salicylamide. Following administration of high doses (2 or 4 mmol/kg), the concentrations of salicylamide and its metabolites were determined in blood and urine at various time points nih.gov. The major compounds detected were salicylamide itself, its 3-hydroxy metabolite (gentisamide), and their corresponding glucuronide and sulfate (B86663) conjugates nih.gov. These studies confirm systemic distribution following absorption and provide insight into the primary routes of elimination.
In one study, it was found that 3-hydroxylation products accounted for 18% of the salicylamide metabolites that appeared in the urine, indicating this is a significant metabolic pathway in mice nih.gov. While broad tissue distribution studies specifically for salicylamide are not extensively detailed in the provided sources, research on related compounds like sodium salicylate in rats has shown distribution into various tissues nih.gov. Such studies typically involve harvesting tissues like the heart, liver, kidneys, and brain to quantify drug concentrations, providing a framework for understanding the general distribution patterns of salicylates mdpi.commdpi.com.
Metabolite Distribution of Salicylamide in Mice nih.gov
| Biological Matrix | Detected Compounds | Key Finding |
|---|---|---|
| Blood | Salicylamide and its metabolites | Systemic circulation of parent drug and metabolites confirmed. |
| Urine | Salicylamide, Gentisamide, Glucuronide conjugates, Sulfate conjugates | 3-hydroxylation products accounted for 18% of urinary metabolites. |
The interaction of salicylamide with plasma proteins is a critical determinant of its pharmacokinetic behavior. A distinguishing feature of salicylamide is its low degree of protein binding nih.gov. This characteristic has been shown to directly influence its distribution, particularly in the skin, where low binding contributes to higher unbound concentrations in the dermis after topical application nih.gov.
The binding of salicylates, in general, can be influenced by various factors. Studies in protein-deficient rats have shown that a lack of dietary protein can lead to decreased plasma protein binding of salicylate, which in turn increases its clearance nih.gov. Furthermore, the binding of salicylates to plasma proteins can be concentration-dependent, with the unbound fraction increasing as the total drug concentration rises nih.gov. This saturation of binding sites can lead to a disproportionate increase in the free, pharmacologically active concentration of the drug nih.gov. High concentrations of salicylic acid have also been shown to displace other drugs from their protein binding sites, an interaction that is unlikely to be clinically significant at normal therapeutic doses but is a recognized dynamic in preclinical models nih.gov.
Biotransformation Pathways and metabolite Identification
Salicylamide undergoes extensive biotransformation, primarily through Phase II conjugation reactions, with Phase I reactions playing a lesser but significant role. The principal metabolic pathways involve first-pass metabolism in the intestine and liver, glucuronidation, sulfate conjugation, and hydroxylation. These processes result in the formation of several metabolites, which are then eliminated from the body.
First-Pass Metabolism in Intestine and Liver
The intestine and liver are the primary sites for the first-pass metabolism of salicylamide. Both organs contain the necessary enzymes, including UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), that mediate the conjugation reactions. The extensive nature of this first-pass effect significantly reduces the systemic bioavailability of the parent compound.
Glucuronidation and Sulfate Conjugation Pathways
Glucuronidation and sulfation are the predominant metabolic pathways for salicylamide. These Phase II conjugation reactions involve the addition of glucuronic acid or a sulfate group to the salicylamide molecule, respectively, rendering it more water-soluble and facilitating its excretion.
In isolated rat hepatocytes, both sulfoconjugation and glucuronidation of salicylamide have been observed. The ratio of sulfate to glucuronide metabolites formed is dependent on the concentrations of salicylamide and inorganic sulfate. At lower salicylamide concentrations, sulfation is the preferred pathway due to its lower apparent Km value (0.006 mM) compared to glucuronidation (0.19 mM). However, as the concentration of salicylamide increases, the sulfation pathway can become saturated, leading to a shift towards glucuronidation as the primary metabolic route nih.gov.
The enzymes responsible for these reactions are UGTs for glucuronidation and SULTs for sulfation. Glucuronidation typically occurs on hydroxyl, carboxyl, amino, and thiol functional groups, while sulfation commonly targets phenolic and alcoholic hydroxyl groups, as well as amino and thiol groups longdom.org.
Hydroxylation and Other Phase I Metabolic Reactions
While Phase II conjugation is the major metabolic route for salicylamide, Phase I reactions, particularly hydroxylation, also occur. Phase I reactions introduce or expose functional groups on the drug molecule, preparing it for subsequent Phase II reactions drughunter.com.
In mice, 3-hydroxylation of salicylamide has been identified as a significant metabolic pathway nih.gov. This reaction leads to the formation of 2,3-dihydroxybenzamide (gentisamide) and its subsequent glucuronide and sulfate conjugates. Studies have shown that 3-hydroxylation products can account for a substantial portion of the salicylamide metabolites found in urine nih.gov. The hydroxylation of salicylamide is catalyzed by cytochrome P450 (CYP450) enzymes, which are primarily located in the endoplasmic reticulum of liver cells nih.gov.
Following hydroxylation, the resulting metabolite, gentisamide, can undergo further sequential metabolism. For instance, in perfused rat liver models, salicylamide is mainly metabolized sequentially to gentisamide-5-glucuronide, while preformed gentisamide predominantly forms gentisamide-5-sulfate nih.gov.
Inter-Organ Clearance Dynamics
The clearance of salicylamide is a dynamic process involving interplay between different organs, primarily the intestine and the liver. The concept of sequential metabolism, where a drug is metabolized in one organ and its metabolite is further processed in another, is relevant to salicylamide.
In a perfused rat liver model, a physiological pharmacokinetic model was developed to interpret the differential metabolism of preformed and in situ-formed gentisamide. This model divided the liver into three zonal units with distinct enzymatic activities: periportal sulfation, evenly distributed glucuronidation, and perivenous hydroxylation. This zonal distribution of enzymes within the liver highlights the complex intra-organ dynamics of salicylamide metabolism nih.gov. The high hepatic extraction ratio of salicylamide (E = 0.98) indicates its efficient clearance by the liver nih.gov.
In Vitro Metabolic Studies Using Hepatic and Intestinal Preparations
In vitro models, such as isolated hepatocytes and liver and intestinal microsomes, are valuable tools for studying the metabolism of salicylamide. These systems allow for the investigation of specific metabolic pathways and enzyme kinetics in a controlled environment.
Studies using isolated rat hepatocytes have provided detailed information on the kinetics of salicylamide sulfoconjugation and glucuronidation. These studies have determined the apparent Km and Vmax values for both reactions, demonstrating the concentration-dependent nature of these pathways nih.gov.
The use of hepatic and intestinal microsomes, which are enriched in Phase I enzymes like CYP450s, allows for the investigation of oxidative metabolism . Such in vitro systems are crucial for identifying the specific enzymes involved in the hydroxylation of salicylamide and for assessing the potential for drug-drug interactions nih.gov.
Interspecies Variations in Metabolic Profiles
Significant interspecies differences can exist in the metabolic profiles of drugs, which can be attributed to variations in the activity and expression of metabolic enzymes. While specific comparative studies on salicylamide metabolism across a wide range of species are not extensively detailed in the provided context, the principles of interspecies metabolic variation are well-established.
For example, studies on other compounds have shown differences in metabolic turnover and profiles between rats, dogs, and monkeys nih.gov. The balance between Phase I and Phase II metabolism can also differ between species. For instance, the metabolism of acrylamide in humans is more prone to Phase II conjugation compared to rats and mice, where Phase I oxidation is more prominent nih.gov. These examples highlight the importance of considering species differences when extrapolating preclinical metabolic data to humans.
Excretion Pathways and Metabolite Recovery
The elimination of salicylamide from the body in preclinical models is a rapid process, primarily occurring through extensive metabolism followed by the excretion of its metabolites. The principal routes of elimination involve renal and potentially biliary pathways, with the former being the most significant and well-documented.
Renal excretion is the predominant pathway for the elimination of salicylamide metabolites. Following administration in animal models, salicylamide is almost completely metabolized, with very little of the parent compound being excreted unchanged in the urine. The major metabolites recovered are the result of Phase II conjugation reactions, namely glucuronidation and sulfation.
Research in mice has identified several key metabolites in the urine. These include salicylamide glucuronide and salicylamide sulfate, which are the primary products of conjugation. Additionally, hydroxylation of salicylamide leads to the formation of gentisamide, which is subsequently conjugated to form gentisamide glucuronide and sulfate conjugates, also found in urine. A significant finding in mice was the identification of 2,3-dihydroxybenzamide and its conjugated forms, which were found to constitute a notable portion of the total metabolites excreted renally. In one study, 3-hydroxylation products accounted for 18% of the salicylamide metabolites found in urine unc.edu.
The relative proportion of these conjugates can vary depending on the animal species and the administered dose, which is a reflection of the underlying nonlinear pharmacokinetics of the compound.
Table 1: Urinary Metabolites of Salicylamide Identified in Male Mice
This table summarizes the key metabolites of salicylamide that have been identified in the urine of mice in preclinical studies.
| Metabolite Class | Specific Metabolites Identified in Urine |
| Parent Compound | Salicylamide |
| Phase II Conjugates | Salicylamide glucuronide, Salicylamide sulfate |
| Hydroxylated Metabolites | Gentisamide |
| Sequential Metabolites | Gentisamide glucuronide, Gentisamide sulfate |
| Other Hydroxylation Products | 2,3-Dihydroxybenzamide and its conjugates |
Data sourced from studies on salicylamide metabolism in mice unc.edu.
Structure Activity Relationship Sar and Advanced Computational Studies of Salicylamide Derivatives
Molecular Design Principles for Activity Optimization
The biological activity of salicylamide (B354443) derivatives is intricately linked to their molecular structure. Computational studies and quantitative structure-activity relationship (QSAR) analyses have elucidated key principles for optimizing the efficacy of these compounds. The design of potent salicylamide-based agents hinges on a deep understanding of the roles played by its core functional groups and the effects of various substituents.
The phenolic hydroxyl (-OH) and the amide (-CONH₂) groups are fundamental to the biological activity of salicylamides. The phenolic hydroxyl group is considered essential for the activity of many salicylanilide (B1680751) derivatives. acs.org Its presence is crucial for forming a strong intramolecular hydrogen bond with the carbonyl oxygen of the amide group. nih.govdrugdesign.org This interaction is vital as it locks the molecule into a specific, planar conformation, which is often the required geometry for effective binding to biological targets. drugdesign.orgnih.gov
The amide functionality is equally important. The amide hydrogen and the carbonyl oxygen participate in critical hydrogen bonding that stabilizes the molecule's active conformation. nih.gov For instance, in vitro studies of some neuroleptic salicylamides suggest that electron donation by substituents can strengthen the hydrogen bond between the amide's carbonyl group and a hydrogen on the target receptor. nih.gov The interplay between the phenolic hydroxyl and the amide group creates a pseudo-ring structure that is a key feature for the biological action of these molecules. drugdesign.org Research has shown that compounds lacking a free phenolic hydroxyl group, which is necessary for the intramolecular hydrogen bond, are inactive. drugdesign.org
The nature, position, and electronic properties of substituents on the salicylamide aromatic ring profoundly influence the molecule's biological activity. The substituents can alter the molecule's reactivity, lipophilicity, and interaction with target receptors. nih.govstudylib.netnih.gov
Substituents on the aromatic ring are classified as either activators (electron-donating) or deactivators (electron-withdrawing), which affects the ring's susceptibility to electrophilic attack. studylib.netedubirdie.com Furthermore, these groups have directing effects, guiding new substituents to specific positions (ortho, meta, or para). edubirdie.combrainly.com The salicylamide structure features two key directing groups: the hydroxyl group, which is a strong ortho- and para-director, and the amide group. edubirdie.combrainly.com In electrophilic substitution reactions, the most activating substituent dictates the position of the incoming electrophile. edubirdie.com
Studies on neuroleptic salicylamide derivatives have shown that in vitro activity correlates well with the hydrophobic and electronic nature of substituents at the 3-position. nih.gov For example, introducing a substituent at the 3-position can lower the lipophilicity by influencing the adjacent 2-methoxy group, thereby weakening the hydrogen bond with the amide oxygen. nih.gov The steric nature of groups replacing the hydrogen of the phenolic hydroxyl group also plays a significant role in activity. nih.gov
| Position | Substituent Effect | Impact on Activity | Reference |
| 3-position | Hydrophobic and electronic nature of substituents are key. | Correlates with in vitro antidopamine activity. | nih.gov |
| 5-position | Halogen or alkyl groups. | A 6-hydroxy group increases lipophilicity more in the 5-alkyl series than in the 5-halogen series. | nih.gov |
| 6-position | Hydroxy or Methoxy group. | A 6-hydroxy group can mask amide polarity via intramolecular H-bond, increasing lipophilicity. A 6-methoxy group decreases lipophilicity. | nih.gov |
| General | Electron-donating vs. Electron-withdrawing. | Affects ring reactivity and where electrophiles will attach. | studylib.net |
Chemical modifications of the core salicylamide structure, such as acetylation, can significantly alter its biological profile. Acetylation of the phenolic hydroxyl group, for example, would prevent the formation of the critical intramolecular hydrogen bond that maintains the molecule's active conformation. drugdesign.org This is supported by findings that compounds without a free phenolic hydroxyl are inactive. drugdesign.org
Conformational Analysis and Intramolecular Interactions
The three-dimensional shape of salicylamide derivatives, governed by internal molecular forces, is a critical determinant of their biological function. The relationship between the molecule's conformation and its activity is a key area of study. wikipedia.org
Intramolecular hydrogen bonding in salicylamides is the primary force dictating their conformation, leading to the existence of distinct isomers. nih.govmdpi.com These interactions create fairly planar and rigid structures. mdpi.com Two principal conformations are recognized:
α-form (alpha-form): This "closed-ring" conformation is stabilized by an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group (donor) and the oxygen of the amide carbonyl group (acceptor). nih.govmdpi.com This form is generally preferred in N-monosubstituted 2-hydroxybenzamides in solution. mdpi.comresearchgate.net
β-form (beta-form): This "open-ring" conformation features an intramolecular hydrogen bond where the amide N-H group acts as the donor and the phenolic oxygen serves as the acceptor. nih.govmdpi.com All known salicylanilides in the solid phase exist exclusively in the β-form. mdpi.com
These intramolecular hydrogen bonds result in the formation of stable six-membered rings, a preferential arrangement in organic compounds. nih.gov The specific conformation adopted influences the molecule's interactions with its biological targets. mdpi.com
| Conformer | Description | Hydrogen Bond | Prevalence | Reference |
| α-Form | "Closed-ring" | Phenolic OH (donor) ··· O=C (amide) (acceptor) | Preferred in solution for N-monosubstituted 2-hydroxybenzamides. | nih.govmdpi.comresearchgate.net |
| β-Form | "Open-ring" | Amide NH (donor) ··· O- (phenolic) (acceptor) | Found exclusively in solid-state salicylanilides. | nih.govmdpi.commdpi.com |
The ability of salicylamide derivatives to switch between conformations is a dynamic process with significant biological implications. nih.gov While the α-form is often favored in solution, chemical manipulation can trigger a switch to the β-form. mdpi.comresearchgate.net
A key method to induce this conformational change is by altering the phenolic group. Deprotonation of the phenol (B47542) (forming a phenolate (B1203915) anion) or substitution of its hydrogen (e.g., through alkylation) removes the hydrogen atom required to stabilize the α-form. mdpi.comresearchgate.net This simultaneously increases the hydrogen acceptor strength of the phenolic oxygen, facilitating the formation of the N-H···O⁻ hydrogen bond characteristic of the β-form. mdpi.comresearchgate.netacs.org
Another strategy to control conformation is through the introduction of competing functional groups. For example, the 3-aminoalkylation of salicylamides introduces a basic nitrogen atom that can compete with the amide oxygen for the acidic hydrogen of the phenol. mdpi.com This competition can drive a conformational switch from the α- to the β-form. nih.govmdpi.com This switch can be reversed by protecting or protonating the competing nitrogen atom, demonstrating the dynamic and controllable nature of the molecule's structure. nih.govmdpi.com The ability to control these conformational switches is of great value in medicinal chemistry, as the biological activity and specificity of salicylamides are directly linked to these conformational features. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. jocpr.com This approach is crucial for predicting the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. jocpr.com
In the study of salicylamide derivatives, QSAR models have been successfully developed to predict their biological activities. For instance, a study involving 49 isosteric salicylamide derivatives as potential antituberculotics utilized quantum chemical B3LYP/6-31G(*) based molecular descriptors to build robust QSAR models. nih.gov These models demonstrated a strong correlation between the electronic properties of the molecules and their activity against various Mycobacterium strains. nih.gov
Another study focused on novel salicylamide derivatives with dipeptide moieties as antiproliferative inhibitors. researchgate.net They employed 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to establish a model. researchgate.netnajah.edu The resulting models showed high predictive power, with the CoMSIA/SH model yielding a determination coefficient (R²) of 0.969 and a cross-validation coefficient (Q²) of 0.637. najah.edu These findings highlight the importance of steric, electrostatic, and hydrogen bond acceptor fields in the observed biological activity. researchgate.net
Table 1: QSAR Model Statistics for Antitubercular Salicylamide Derivatives nih.gov
| Mycobacterium Strain | R² | Q² |
| Mycobacterium tuberculosis | 0.92 | 0.89 |
| Mycobacterium avium | 0.84 | 0.78 |
| Mycobacterium kansasii | 0.80 | 0.56 |
Theoretical and Computational Chemistry Approaches
Ab Initio and Density Functional Theory (DFT) Calculations for Molecular Geometries and Energetics
Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure, geometry, and energy of molecules. mdpi.comresearchgate.net These calculations provide fundamental insights into the properties of salicylamide and its derivatives at the atomic level.
DFT calculations have been employed to study the molecular structure and intramolecular hydrogen bonding of salicylamide. dntb.gov.ua For instance, a study on a cocrystal of salicylic (B10762653) acid and salicylamide used DFT at the B3LYP/6-31G** level to perform periodic theoretical calculations, which were then compared with experimental X-ray diffraction data. researchgate.net These calculations help in understanding the weak intermolecular interactions and strong hydrogen bonds that govern the packing of molecules in the crystal lattice. researchgate.net
Furthermore, DFT has been used to explain the structure-activity relationships of salicylamide conjugates. mdpi.com By calculating properties for different derivatives, researchers can correlate electronic characteristics with observed biological activities, such as antioxidant potential. mdpi.com In a study of arylpiperazine salicylamide derivatives, periodic ab initio calculations supplemented experimental data to investigate molecular conformation and intermolecular interactions. nih.gov
Molecular Dynamics Simulations for Solvation Shell and Molecular Clustering Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. icmp.lviv.ua For salicylamide sodium, MD simulations provide a dynamic picture of its behavior in solution, including the formation of solvation shells and molecular clusters. acs.orgnih.gov
Studies have investigated the molecular clustering of salicylamide in various organic solvents like ethyl acetate (B1210297), methanol (B129727), and acetonitrile (B52724). acs.orgnih.gov MD simulations revealed that salicylamide forms larger superstructures in ethyl acetate and acetonitrile compared to smaller clusters in methanol. acs.org This difference in clustering behavior is attributed to the strength of solute-solvent interactions. acs.orgnih.gov
MD simulations have also been used to study the solvate structures of salicylamide in supercritical carbon dioxide with methanol as a cosolvent. researchgate.net These simulations showed that salicylamide can form hydrogen bonds with methanol through several of its functional groups, leading to a continuous rearrangement of its solvation shell. researchgate.net The stability of ligand-receptor complexes involving salicylamide derivatives has also been assessed using MD simulations, providing insights into their potential as therapeutic agents. najah.edu
Theoretical Prediction of Chiroptical Properties for Stereochemical Assignment (e.g., Optical Rotation)
For chiral molecules, determining the absolute configuration is essential. Chiroptical properties, such as optical rotation (OR), can be predicted using computational methods, providing a powerful tool for stereochemical assignment. researchgate.netresearchgate.netvt.edu
Computational studies on flexible salicylamide-based peptidomimetics have utilized DFT to predict their optical rotations. mdpi.comresearchgate.net The process typically involves a conformational search to identify low-energy structures, followed by DFT optimization and OR calculations for the populated conformers. mdpi.com The calculated OR values are then compared with experimental data to verify the conformational analysis and determine the absolute configuration. mdpi.comresearchgate.net
The accuracy of these predictions is highly dependent on the chosen functional and basis set. researchgate.net For instance, in the study of salicylamide-based peptidomimetics, the B3PW91 functional with various basis sets including diffuse functions was used. mdpi.com It was found that the signs of the optical rotations were correctly predicted in all cases, demonstrating the utility of this approach for determining absolute configurations, even for conformationally flexible molecules. mdpi.com
Computational Descriptors for Molecular Characterization
Computational descriptors are numerical values that characterize specific aspects of a molecule's structure and properties. jocpr.com These descriptors are fundamental to QSAR modeling and are used to build the mathematical relationships between structure and activity. jocpr.comnih.gov
A wide range of descriptors can be calculated, including electronic, steric, and hydrophobic properties. In the QSAR analysis of antitubercular salicylamide derivatives, a set of 220 molecular descriptors based on quantum chemical calculations were generated. nih.gov These descriptors, particularly those related to electronic properties, were found to be crucial for building the predictive QSAR models. nih.gov
The Abraham solvation parameter model utilizes a set of solute descriptors (E, S, A, B, V, and L) to calculate the solubility of compounds in various solvents. tandfonline.com For salicylamide, these descriptors have been determined from experimental solubility data and are used to predict its solubility in other organic solvents. tandfonline.com
Table 2: Computed Descriptors for this compound nih.gov
| Descriptor | Value |
| Molecular Weight | 159.12 g/mol |
| Exact Mass | 159.02962272 Da |
| Topological Polar Surface Area | 66.2 Ų |
| Heavy Atom Count | 11 |
Solvent-Solute Interaction Profiling
The interaction between a solute like salicylamide and the surrounding solvent molecules is critical in determining its solubility, crystal nucleation, and clustering behavior. acs.orgnih.govnih.gov Computational methods are employed to profile these interactions and understand their impact.
MD simulations have been used to investigate the solvation free energies of salicylamide in different solvents. acs.orgresearchgate.net The magnitude of the solvation free energy was found to decrease in the order: methanol > acetonitrile > ethyl acetate, indicating that the strength of solute-solvent interactions follows the same trend. acs.orgnih.gov This weaker solvation in ethyl acetate allows for the formation of larger prenucleation clusters. nih.govresearchgate.net
Vibrational spectroscopy, in conjunction with DFT calculations, has been used to study the solvent-solute interactions of salicylic acid, a related compound. nih.gov The calculated binding energies of the solvent to the solute molecule correlated well with the observed nucleation behavior, suggesting that stronger solvent binding hinders nucleation. nih.gov Similar approaches can be applied to salicylamide to gain a deeper understanding of its behavior in solution.
Analytical Methodologies for Salicylamide and Its Metabolites in Academic Research
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For salicylamide (B354443) and its metabolites, several chromatographic techniques have proven to be invaluable.
High-Performance Liquid Chromatography (HPLC) and Reversed-Phase Variants
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of salicylamide and its metabolites in various biological fluids, including plasma, urine, and saliva. nih.govcapes.gov.brtandfonline.comnih.govtandfonline.com Reversed-phase HPLC, in particular, is frequently utilized, where a nonpolar stationary phase is used with a polar mobile phase.
One common stationary phase is the C18 (octadecylsilyl) column, which effectively separates salicylamide and its metabolites based on their hydrophobicity. nih.govresearchgate.net Other stationary phases like C8 and phenyl-bonded phases have also been used to improve peak shape and sensitivity. tandfonline.comresearchgate.net The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. Typical mobile phases consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.netsielc.com The pH of the mobile phase can be adjusted to control the retention times of acidic and basic analytes. nih.gov For instance, lowering the pH increases the retention time of weak acids like salicylic (B10762653) acid. nih.gov
Ion-pair chromatography, a variant of reversed-phase HPLC, has been successfully applied to the analysis of conjugated metabolites like salicylamide glucuronide and salicylamide sulfate (B86663). nih.govcapes.gov.brtandfonline.comtandfonline.com This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, allowing for its retention on a reversed-phase column.
Detection in HPLC analysis of salicylamide is commonly performed using ultraviolet (UV) spectrophotometry. nih.govcapes.gov.brresearchgate.net The wavelength for detection is chosen based on the absorbance maxima of the analytes, which for salicylamide and its metabolites typically falls in the range of 220-300 nm. researchgate.netresearchgate.net
Table 1: Examples of HPLC Methods for Salicylamide Analysis
| Analyte(s) | Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Salicylamide, Salicylamide glucuronide, Salicylamide sulfate | Reversed-phase ion-pair | Acetonitrile, water, ion-pairing reagent | UV | nih.govcapes.gov.br |
| Gentisamide, Gentisamide glucuronide, Gentisamide sulfate | Reversed-phase | Different mobile phase without ion-pairing reagent | UV | nih.govcapes.gov.br |
| Salicylamide, Salicylic acid, Deferasirox | C18 | Acetonitrile:Water (10:90 v/v) | UV (254 nm) | researchgate.net |
| Salicylamide | Newcrom R1 | Acetonitrile, water, phosphoric acid | MS-compatible with formic acid | sielc.com |
| Salicylamide, Gentisamide | Phenyl-bonded phase | - | UV (230 nm) | tandfonline.com |
| Acetaminophen, Salicylamide, Phenyltoloxamine | C8 | - | UV (220 nm) | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC)
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative to HPLC for the quantitative analysis of salicylamide in pharmaceutical formulations. researchgate.netakjournals.com This technique utilizes a stationary phase, typically silica (B1680970) gel 60 F254, coated on a glass or aluminum plate. researchgate.neteg.net
In HPTLC, samples are applied to the plate as bands, and the separation is achieved by developing the plate in a chamber containing a suitable mobile phase. For salicylamide, a common mobile phase is a mixture of dichloromethane (B109758) and acetone. researchgate.net After development, the separated components are visualized under UV light, and their concentrations are determined by densitometry, which measures the absorbance of the quenched fluorescent zones. researchgate.netresearchgate.net
HPTLC methods have been validated for their precision, accuracy, linearity, and limits of detection and quantification, demonstrating their suitability for routine quality control analysis of pharmaceuticals containing salicylamide. researchgate.net
Table 2: HPTLC Method for Salicylamide Determination
| Stationary Phase | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| Silica gel HPTLC plates with fluorescent indicator | Dichloromethane-acetone, 4:1 | UV absorption densitometry | Pharmaceutical formulations | researchgate.netresearchgate.net |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of salicylamide, particularly for its simultaneous determination with other compounds like acetylsalicylic acid and salicylic acid in biological fluids. oup.comakjournals.com A key advantage of GC is that salicylamide can often be analyzed without the need for derivatization. researchgate.net
In GC, the sample is vaporized and injected into a column containing a stationary phase. An inert gas, such as helium or nitrogen, serves as the mobile phase (carrier gas). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Steam has also been explored as a carrier gas for the determination of salicylic acid in plasma. nih.gov
Detection is typically achieved using a flame ionization detector (FID), which is sensitive to organic compounds. eg.net GC methods have been successfully used to determine the plasma concentrations of salicylates in human volunteers. oup.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster analysis times and improved resolution compared to conventional HPLC. researchgate.netnih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher pressures.
UPLC methods are particularly well-suited for the rapid analysis of salicylamide and can be readily coupled with mass spectrometry for enhanced sensitivity and specificity. sielc.comnih.gov The principles of separation in UPLC are similar to HPLC, with reversed-phase chromatography being the most common mode. sielc.com
Hyphenated Techniques (e.g., Liquid Chromatography-Mass Spectrometry)
The coupling of liquid chromatography with mass spectrometry (LC-MS) has become an indispensable tool for the analysis of salicylamide and its metabolites in complex biological matrices. researchgate.netnih.govbiorxiv.orgnih.gov This hyphenated technique combines the superior separation capabilities of LC with the highly sensitive and selective detection provided by MS.
LC-MS/MS (tandem mass spectrometry) is particularly powerful for quantitative bioanalysis. nih.govnih.gov In this approach, the parent ion of the analyte is selected in the first mass spectrometer, fragmented, and then one or more product ions are monitored in the second mass spectrometer. This provides a high degree of specificity and reduces interference from the matrix. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that generates protonated molecular ions ([M+H]+) with minimal fragmentation, making it ideal for determining the molecular weight of the analytes. gimitec.com
LC-MS methods have been developed for the simultaneous identification and quantification of multiple acidic and neutral compounds, including salicylamide, in whole blood. nih.gov These methods often involve a simple liquid-liquid extraction for sample preparation. nih.gov
Spectroscopic Identification and Quantification Methods
Spectroscopic techniques are fundamental for both the identification and quantification of salicylamide and its metabolites. These methods are often used in conjunction with chromatographic techniques for comprehensive analysis.
Numerous spectroscopic methods have been employed to monitor and detect salicylamide and its metabolites. srce.hr FT-IR and NMR spectroscopy have been instrumental in confirming the chemical structure of metabolites like gentisamide. srce.hr The differentiation of structurally related metabolites in biological samples can be complex, making the separation, identification, and quantitative analysis of these aromatic compounds essential. srce.hr
UV-Visible spectrophotometry is a straightforward and rapid method for the determination of salicylamide in pharmaceutical preparations. nih.gov The method is based on the measurement of light absorption by the analyte at a specific wavelength. It can be applied to complex mixtures without the need for prior separation of the components. nih.gov
Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that provides molecular weight information with high sensitivity. gimitec.com By varying the cone voltage, in-source collision-induced dissociation (CID) can be induced to generate fragmentation patterns, which provide additional structural information for identification purposes. gimitec.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of salicylamide. The method is based on the principle that the molecule absorbs light in the ultraviolet-visible region, and the absorbance is directly proportional to its concentration.
In ethanol, salicylamide exhibits two absorption maxima (λmax) at 235 nm and 302 nm. researchgate.net When measured in a 0.1 N sodium hydroxide (B78521) solution, these maxima shift to 242 nm and 328 nm, respectively. researchgate.net This shift in alkaline medium is indicative of the deprotonation of the phenolic hydroxyl group. The UV spectrum of salicylamide has also been characterized in methanol and water, showing similar maxima at 235 nm and 302 nm. researchgate.net
Research has also focused on the simultaneous determination of salicylamide with other compounds. For instance, a method was developed for the simultaneous determination of salicylamide and paracetamol using spectrophotometry. academicjournals.org Furthermore, UV-Vis spectrophotometry has been used to study the formation of complexes between salicylamide and metal ions like iron and cobalt. jetir.orgnih.gov
The analysis of salicylamide's primary metabolites, such as salicylamide glucuronide and salicylamide sulfate, can be achieved using high-performance liquid chromatography (HPLC) coupled with UV detection. capes.gov.brnih.gov This approach allows for the separation and quantification of the parent drug and its conjugated metabolites in biological fluids. capes.gov.brnih.gov
Table 1: UV-Vis Spectrophotometry Data for Salicylamide
| Solvent/Medium | λmax 1 (nm) | λmax 2 (nm) |
|---|---|---|
| Ethanol | 235 | 302 |
| 0.1 N NaOH | 242 | 328 |
| Methanol/Water | 235 | 302 |
Data sourced from researchgate.net
Spectrofluorimetry
Spectrofluorimetry offers a highly sensitive method for the determination of salicylamide. This technique relies on the molecule's ability to absorb light at a specific wavelength and emit it at a longer wavelength.
A spectrofluorimetric method has been developed for the simultaneous determination of salicylamide and salicylic acid. researchgate.net This method utilizes a flow-through cell packed with a resin that selectively retains the analytes, allowing for their detection. The excitation wavelength was set at 260 nm, and the emission was measured at 415 nm. researchgate.net Under these conditions, the calibration graph for salicylamide was found to be linear over a concentration range of 0.01 to 0.32 µg/mL. researchgate.net
Another study employed first-derivative spectrofluorimetry for the simultaneous determination of paracetamol and salicylamide. tandfonline.com This technique enhances the resolution of the spectral bands, enabling the quantification of both compounds in a mixture. The method demonstrated good sensitivity and reproducibility for their determination in pharmaceutical formulations. tandfonline.com
The fluorescence properties of salicylamide have also been utilized in radiochemical assays. A method was developed using ring-labeled tritiated salicylamide, where the specificity for free salicylamide was confirmed by comparing radiochemical and standard fluorescence plasma level-time curves. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of salicylamide and its metabolites. core.ac.uk Both ¹H and ¹³C NMR provide detailed information about the molecular structure. thermofisher.com
A study on gentisamide, a metabolite of salicylamide, utilized 1D and 2D NMR techniques (COSY, NOESY, HETCOR, and HMBC) to unequivocally confirm its chemical structure. srce.hrnih.gov The ¹H NMR spectrum of salicylamide in DMSO-d₆ shows distinct signals for the amide protons, aromatic protons, and the phenolic hydroxyl proton. srce.hrspcmc.ac.in The observation of two separate signals for the amide protons is attributed to the hindered rotation around the C-N bond. srce.hr
Table 2: ¹H NMR Spectral Data for Salicylamide in DMSO-d₆
| Chemical Shift (δ in ppm) | Number of Hydrogens | Splitting Pattern | Probable Assignment |
|---|---|---|---|
| 13.40 | 1H | br. s | -OH |
| 8.46 | 1H | br. s | -NH₂ (trans to C=O) |
| 7.94 | 1H | br. s | -NH₂ (cis to C=O) |
| 7.89 | 1H | d | Aromatic H |
| 7.43 | 1H | t | Aromatic H |
| 6.93 | 1H | d | Aromatic H |
| 6.85 | 1H | t | Aromatic H |
Data sourced from spcmc.ac.in
Table 3: ¹³C NMR Spectral Data for Salicylamide in DMSO-d₆
| Chemical Shift (δ in ppm) | Assignment |
|---|---|
| 172.14 | C=O (amide) |
| 161.10 | C-OH |
| 134.02 | Aromatic CH |
| 128.08 | Aromatic CH |
| 118.31 | Aromatic C |
| 117.39 | Aromatic CH |
| 114.36 | Aromatic CH |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. ekb.egucdavis.edu The FT-IR spectrum of salicylamide, typically recorded using a potassium bromide (KBr) disc, shows characteristic absorption bands corresponding to its various functional groups. researchgate.net
Key vibrational frequencies and their assignments for salicylamide have been reported in the literature. researchgate.netspcmc.ac.in A broad absorption band observed in the region of 3500 to 2500 cm⁻¹ indicates the presence of hydrogen bonding. srce.hr
Table 4: FT-IR Spectral Data for Salicylamide
| Frequency (cm⁻¹) | Assignment |
|---|---|
| 3400, 3390 | OH stretch, N-H asymmetric stretch |
| 3200 | N-H symmetric stretch |
| 1680 | C=O (amide I) |
| 1630 | N-H bending (amide II) |
| 1595, 1495, 1450 | C=C aromatic stretching |
| 760, 750 | CH out-of-plane bending (aromatic) |
Data sourced from researchgate.netspcmc.ac.in
FT-IR spectroscopy has also been instrumental in studying the metabolites of salicylamide. For instance, the FT-IR spectra of salicylamide and its metabolite, gentisamide, were compared to understand the structural changes occurring during metabolism. srce.hr Furthermore, FT-IR has been used to characterize the complexes formed between salicylamide and metal ions. jetir.orgijarsct.co.in
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and elucidate the structure of salicylamide through its fragmentation patterns. gimitec.com Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization methods used for this purpose.
In EI-MS, salicylamide typically shows a molecular ion peak (M⁺·) at a mass-to-charge ratio (m/z) of 137, which corresponds to its molecular weight. researchgate.netresearchgate.net The fragmentation pattern provides structural information. For example, a prominent fragment is often observed at m/z 120, resulting from the loss of the amino group (·NH₂). researchgate.net
ESI-MS is a softer ionization technique that usually produces pseudo-molecular ions, such as [M+H]⁺ or [M-H]⁻. gimitec.com For salicylamide, the positive ion ESI mass spectrum shows a protonated molecule at m/z 138. massbank.eu In-source Collision-Induced Dissociation (CID) can be used with ESI to induce fragmentation and gain further structural details. gimitec.com High-resolution mass spectrometry provides the exact mass of the molecule, which for salicylamide is 137.0477. massbank.eumassbank.eu
Electrochemical and Other Analytical Techniques
Voltammetric techniques have been applied to the analysis of salicylamide, often in the context of its interaction with metal ions. Research has demonstrated the use of screen-printed carbon electrodes modified with salicylamide self-assembled on mesoporous silica for the voltammetric analysis of europium. ohsu.edursc.orgmdpi.com In this application, the salicylamide acts as a complexing agent to preconcentrate the metal ion at the electrode surface before detection. ohsu.edursc.org The method involves an accumulation step at open circuit, followed by electrochemical detection, typically using square-wave voltammetry. ohsu.edursc.org This approach highlights the utility of salicylamide's chemical properties in the development of selective electrochemical sensors.
Ion-Selective Electrode Applications
Ion-selective electrodes (ISEs) are potentiometric sensors that respond selectively to the activity of a specific ion in a solution. While ISEs have been developed for the determination of salicylate (B1505791), the parent compound of salicylamide, direct applications for salicylamide itself are less common. However, the technology developed for salicylate provides a foundation for potential adaptation. For instance, salicylate-selective electrodes have been created using calix researchgate.netarene derivatives as the ionophore within a PVC membrane. researchgate.net These electrodes demonstrate a Nernstian response, good detection limits, and high selectivity for salicylate over other common anions. researchgate.net
Another area of related research involves the modification of electrode surfaces to create sensors with high affinity for specific molecules. In one study, screen-printed carbon electrodes were modified with salicylamide self-assembled on mesoporous silica (Sal-SAMMS) for the voltammetric analysis of europium. ohsu.edu This application demonstrates the use of salicylamide as a chemical modifier to create a selective binding site on an electrode surface, a principle that could theoretically be reversed to develop a sensor for salicylamide. ohsu.edu The research highlights the binding affinity between the salicylamide and the target ion, which is a crucial characteristic for creating a selective sensor. ohsu.edu
Furthermore, research into other ion-selective electrodes sometimes considers salicylates as a potential interferent, leading to modifications to reduce this interference. For example, a carbonate ion-selective electrode was developed with reduced interference from salicylate by using a polymer-free liquid membrane with a cellophane outer layer. nih.gov Such studies underscore the importance of selectivity in complex sample analysis.
Table 1: Characteristics of a Salicylate-Selective Electrode Based on a Calix researchgate.netarene Derivative
| Parameter | Value | Reference |
| Ionophore | Calix researchgate.netarene derivative | researchgate.net |
| Membrane Composition | 1% ionophore, 30% PVC, 69% DOS | researchgate.net |
| Nernstian Slope | 58.8±0.5 mV/decade | researchgate.net |
| Linear Range | 1.0×10⁻⁵–1.0×10⁻¹ M | researchgate.net |
| Detection Limit | 4.3×10⁻⁶ M | researchgate.net |
| pH Range | 4.0 | researchgate.net |
| Response Time | 5–10 s | researchgate.net |
| Lifetime | At least 4 months | researchgate.net |
Non-Aqueous Titration Methodologies
Non-aqueous titration is a classical analytical method suitable for the determination of weak acids or bases that cannot be accurately titrated in an aqueous medium. The United States Pharmacopeia (USP) has recommended a non-aqueous titration method for the assay of salicylamide in its raw material form. tandfonline.comjcsp.org.pk This standard method typically involves using sodium methoxide (B1231860) as the titrant and thymol (B1683141) blue as the indicator. tandfonline.com
In academic research, potentiometric non-aqueous titration has been applied to determine salicylamide in mixtures, such as those also containing acetaminophen. A differentiating titration procedure has been described for such mixtures, employing tetrabutylammonium (B224687) hydroxide as the titrant. oup.com The endpoint detection is achieved using a titrimeter equipped with a calomel-glass electrode system. oup.com This technique has been successfully applied to synthetic mixtures and complex pharmaceutical dosage forms. researchgate.netoup.com The use of a non-aqueous solvent system, such as an isopropanol (B130326) and dioxane mixture, is essential for these titrations. iupac.org
Method Development and Validation for Biological Matrices
Analyzing salicylamide and its metabolites in biological matrices like blood, serum, urine, and saliva presents significant challenges due to the complexity of these samples and the low concentrations of the analytes. nih.govcapes.gov.brnih.gov High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. nih.govcapes.gov.brnih.gov
Sample Preparation Strategies (e.g., Protein Precipitation, Liquid-Liquid Extraction)
Effective sample preparation is a critical step to remove interferences and concentrate the analytes before instrumental analysis. nih.govchromatographyonline.com
Protein Precipitation (PPT): This is a straightforward and widely used technique for removing proteins from biological samples like serum or plasma. nih.govyoutube.com For the analysis of salicylamide and its metabolites, a common approach involves protein precipitation with ethanol. nih.govcapes.gov.br The sample is mixed with ethanol, which contains an internal standard, causing the proteins to denature and precipitate. nih.govcapes.gov.br After centrifugation, the supernatant can be directly injected into the HPLC system. nih.govcapes.gov.br This method is simple but may sometimes be insufficient for removing all matrix interferences. chromatographyonline.com
Liquid-Liquid Extraction (LLE): LLE is a more selective sample clean-up technique based on the differential partitioning of analytes between two immiscible liquid phases. chromatographyonline.com It is particularly useful for achieving increased sensitivity when determining low concentrations of salicylamide. nih.govcapes.gov.br An organic solvent is used to extract the less polar parent drug, salicylamide, from the aqueous biological fluid (e.g., serum or saliva), leaving more polar metabolites and endogenous components behind. nih.govcapes.gov.br This not only cleans the sample but also concentrates the analyte, improving detection limits. For instance, an enriched recovery of salicylamide and its metabolite gentisamide from blood was achieved by extraction followed by a second HPLC procedure. nih.gov
Table 2: Overview of Sample Preparation Techniques for Salicylamide Analysis
| Technique | Principle | Application Example | Advantages | Limitations | Reference |
| Protein Precipitation | Use of an organic solvent (e.g., ethanol) to denature and precipitate proteins. | Direct injection of supernatant after precipitating proteins from serum or urine. | Simple, fast. | May not remove all matrix interferences (ion suppression). | nih.gov, capes.gov.br, chromatographyonline.com |
| Liquid-Liquid Extraction | Partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. | Organic extraction of salicylamide from serum or saliva to increase sensitivity. | High recovery, good sample clean-up, concentration of analyte. | More time-consuming, requires solvent handling. | nih.gov, capes.gov.br, chromatographyonline.com |
Calibration and Quantitation of Parent Drug and Conjugated Metabolites
Accurate quantitation requires the development of reliable calibration curves. For salicylamide and its primary metabolites, this can be straightforward if pure analytical standards are available. However, authentic standards for conjugated metabolites, such as salicylamide glucuronide and salicylamide sulfate, are often not commercially available. nih.govcapes.gov.br
To overcome this challenge, an innovative calibration strategy has been developed. nih.govcapes.gov.br This method involves the partial enzymatic hydrolysis of the conjugated metabolites in the sample using enzymes like β-glucuronidase or sulfatase. nih.govcapes.gov.br By monitoring the decrease in the HPLC peak area of the conjugate and the corresponding increase in the peak area of the free parent drug (salicylamide or gentisamide), a relationship between the peak area ratio and concentration can be established. nih.govcapes.gov.br This allows for the generation of calibration curves for the conjugated metabolites without needing the isolated standards. nih.govcapes.gov.br
The validation of such analytical methods is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). tandfonline.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). tandfonline.com For example, an HPLC method for salicylamide demonstrated mean analytical recoveries of around 99.5%. tandfonline.com The application of these validated HPLC procedures to urine samples from human subjects who received an oral dose of salicylamide resulted in a near-complete recovery of the dose (98.6%), confirming the accuracy and utility of the method for pharmacokinetic studies. nih.govcapes.gov.br
Advanced Drug Delivery Systems Utilizing Salicylamide Derived Compounds Preclinical Development
Permeability Enhancement Strategies for Biological Barriers
The oral delivery of many drugs, particularly macromolecules, is hampered by their low permeability across the gastrointestinal tract. Strategies to enhance this permeability are therefore of great interest. Salicylamide (B354443) derivatives have been investigated for their ability to transiently increase the permeability of these biological barriers, facilitating the absorption of co-administered drugs.
Investigation of Salicylamide Derivatives as Permeability Enhancers (e.g., Salcaprozate Sodium)
Salcaprozate Sodium (SNAC), a derivative of salicylamide, is one of the most extensively studied intestinal permeation enhancers. jostchemical.comnih.gov Its mechanism of action is thought to be multifaceted. One proposed mechanism is that SNAC increases the membrane permeability of gastrointestinal epithelial cells. chemicalbook.com This may occur through various means, including membrane fluidization, perturbation, or altering the solubility of the active pharmaceutical ingredient (API). chemicalbook.comuea.ac.uk Another hypothesis suggests that SNAC forms a non-covalent complex with the drug molecule, increasing its lipophilicity and facilitating its transport across cells. jostchemical.comchemicalbook.com More recently, it has been suggested that for certain drugs like oral semaglutide (B3030467), SNAC also works by creating a localized increase in pH in the stomach, which protects the drug from the acidic environment and the enzymatic action of pepsin. jostchemical.comuea.ac.uk
SNAC has been shown to enhance the absorption of a variety of drugs in preclinical models, including heparin, pancreatic kininogenase, and the peptide therapeutic teriparatide. chemicalbook.comuea.ac.uknih.gov Studies have demonstrated that the presence of SNAC can significantly increase the systemic exposure of these otherwise poorly absorbed compounds. uea.ac.uk For instance, in a study with pancreatic kininogenase, SNAC demonstrated a clear absorption-enhancing effect. nih.gov The effectiveness of SNAC as a permeability enhancer has led to its inclusion in clinically approved oral formulations, such as oral semaglutide. uea.ac.ukresearchgate.net
Other salicylamide derivatives have also been synthesized and investigated for various therapeutic applications, indicating a broad interest in this chemical scaffold for drug development and delivery. mdpi.comnih.govresearchgate.net
In Vitro Cell Culture Models for Permeability Assessment (e.g., Caco-2 cells)
In vitro cell culture models are crucial tools for the preclinical evaluation of permeability enhancers. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used for this purpose as it differentiates to form a monolayer of polarized cells that mimic the intestinal epithelium. nih.govresearchgate.net These cells form tight junctions, which are a key component of the intestinal barrier, and their permeability can be assessed by measuring the transepithelial electrical resistance (TEER). researchgate.net
Numerous studies have utilized Caco-2 cell monolayers to investigate the effects of Salcaprozate Sodium (SNAC) on intestinal permeability. In these studies, the permeability of a model compound, often a fluorescent marker or the drug of interest, is measured in the presence and absence of the enhancer. nih.govresearchgate.net For example, one study assessed the transport of pancreatic kininogenase (PK) across Caco-2 cell monolayers with varying ratios of SNAC to PK. nih.gov The results showed a significant increase in the cumulative permeation rate of PK when co-administered with SNAC, with the optimal ratio being 32:1. nih.gov Another study investigating the permeability of berberine (B55584) found that SNAC significantly enhanced its permeability across Caco-2 cell monolayers by two- to threefold. diabetesjournals.org
The table below summarizes findings from a study that evaluated the effect of different SNAC to Pancreatic Kininogenase (PK) ratios on the cumulative permeation rate across Caco-2 cells.
| SNAC to PK Ratio | Cumulative Permeation Rate (%) |
| 2:1 | 2.523 |
| 4:1 | 3.755 |
| 8:1 | 10.653 |
| 16:1 | 7.597 |
| 32:1 | 13.574 |
Data sourced from a study on the effect of SNAC on Pancreatic Kininogenase permeation in a Caco-2 cell model. nih.gov
It is important to note that while some studies show SNAC increasing paracellular flux at high concentrations, others suggest its primary mechanism is transcellular, and it has less of an effect on tight junction proteins compared to other enhancers like sodium caprate (C10). researchgate.netnih.gov
Innovative Formulation Approaches for Optimized Pharmacokinetic Profiles in Preclinical Models
The successful application of permeability enhancers like Salcaprozate Sodium (SNAC) in preclinical models relies on innovative formulation strategies. The goal is to ensure that the enhancer and the active drug are released in close proximity at the site of absorption to maximize the permeation-enhancing effect. uea.ac.uk
A common approach is the co-formulation of the drug and the salicylamide derivative into a single oral dosage form, such as a tablet or capsule. uea.ac.uknih.gov This ensures simultaneous release and a high local concentration of the enhancer at the intestinal wall. uea.ac.uk For instance, in a preclinical study, pancreatic kininogenase and SNAC were blended into a powder and filled into enteric-coated capsules. nih.gov This formulation strategy is designed to protect the contents from the acidic environment of the stomach and release them in the intestine where absorption occurs.
The development of oral semaglutide is a prime example of an innovative formulation approach. The tablet is formulated with SNAC to facilitate the absorption of semaglutide in the stomach. researchgate.netdiabetesjournals.org This is a departure from traditional thinking that the small intestine is the primary site for drug absorption. This approach leverages SNAC's ability to locally buffer the pH and protect semaglutide from degradation by pepsin, in addition to its permeation-enhancing effects. uea.ac.ukdiabetesjournals.org
Furthermore, research has explored the use of microspheres loaded with both the drug and SNAC. In a study with berberine, SNAC-loaded microspheres demonstrated a significant increase in the area under the curve (AUC) compared to the drug administered with SNAC as a simple mixture, indicating a more optimized pharmacokinetic profile. diabetesjournals.org
Pharmacokinetic Evaluation of Novel Delivery Systems in Animal Models
The ultimate preclinical validation of advanced drug delivery systems incorporating salicylamide derivatives comes from pharmacokinetic studies in animal models. These studies are essential to determine how the formulation affects the absorption, distribution, metabolism, and excretion (ADME) of the drug in vivo.
Animal models such as rats and pigs are commonly used for these evaluations. uea.ac.uknih.gov In these studies, the drug is administered with and without the permeability enhancer, and key pharmacokinetic parameters like maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are compared.
A study in rats investigated the pharmacokinetics of pancreatic kininogenase (PK) administered in an enteric-coated capsule containing Salcaprozate Sodium (SNAC). nih.gov The results showed a notable improvement in the pharmacokinetic profile of PK in the group that received the formulation with SNAC compared to the control group without the enhancer. nih.gov The AUC was higher and the half-life (t1/2) was longer, indicating enhanced absorption and prolonged systemic exposure. nih.gov
The table below presents the pharmacokinetic parameters of Pancreatic Kininogenase (PK) in rats with and without the inclusion of Salcaprozate Sodium (SNAC) in the formulation.
| Group | AUC (0-12h) (ng/L*h) | t1/2 (h) |
| Control (PK without SNAC) | 4639.665 | 3.13 |
| Test (PK with SNAC) | 5679.747 | 4.569 |
Data from an in vivo pharmacokinetic study in rats. nih.gov
Another study in pigs investigated the effect of SNAC on the systemic exposure of the peptide teriparatide. uea.ac.uk The co-administration of SNAC with teriparatide resulted in a significant increase in both Cmax and AUC, demonstrating its effectiveness as a permeability enhancer in a large animal model. uea.ac.uk Specifically, the combination of SNAC and a proteolysis inhibitor led to approximately a 10-fold increase in Cmax and a 20-fold increase in AUC for teriparatide. uea.ac.uk These preclinical pharmacokinetic evaluations are critical for establishing the proof-of-concept for novel drug delivery systems before they can be considered for clinical development.
Future Research Trajectories and Unexplored Avenues in Salicylamide Science
Identification of Novel Therapeutic Indications Beyond Traditional Uses
The salicylamide (B354443) scaffold is being explored for a variety of new therapeutic roles, moving beyond its classic use as a pain and fever reducer. ncats.io
Antiviral Agents: Salicylamide derivatives, such as niclosamide (B1684120) and nitazoxanide (B1678950), have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.govresearchgate.netresearchgate.net This includes viruses of significant global concern like flaviviruses, influenza A virus, and coronaviruses. nih.govresearchgate.net Clinical trials have shown nitazoxanide to be effective against viral infections causing diarrhea (rotavirus and norovirus), influenza A and B, hepatitis B, and hepatitis C. nih.gov The urgent need for effective treatments for emerging viral threats like SARS-CoV-2 has intensified research into repurposing these derivatives. nih.gov
Anticancer and Antifungal Properties: Some salicylanilides are being investigated as potential anticancer and antifungal drugs. researchgate.net
Neuropsychiatric Disorders: Novel multimodal salicylamide derivatives are being studied for their potential in treating complex psychiatric conditions like depression, anxiety, and schizophrenia. mdpi.comnih.gov One such derivative, JJGW07, has shown promise in animal models for its antidepressant-like, anxiolytic-like, antipsychotic-like, and anti-amnesic properties. mdpi.comnih.gov
Alzheimer's Disease: Researchers are designing and synthesizing salicylamide derivatives as multifunctional agents to combat Alzheimer's disease. researchgate.net These compounds are being evaluated for their ability to inhibit acetylcholinesterase (AChE), prevent the aggregation of β-amyloid plaques, and act as antioxidants. researchgate.netmdpi.com
Antibacterial Applications: Salicylamide itself has been identified as a promising candidate for treating multidrug-resistant Neisseria gonorrhoeae. researchgate.net It has shown bactericidal activity against numerous antibiotic-resistant strains while not harming beneficial vaginal microflora. researchgate.net Furthermore, derivatives are being developed to tackle other multidrug-resistant bacteria. dovepress.com
Cardiovascular Conditions: Arylpiperazine derivatives of salicylamide have shown potential as antiarrhythmic and hypotensive agents in animal studies. mdpi.com
Rational Design and Development of Next-Generation Salicylamide Scaffolds
The concept of a chemical "scaffold" is central to modern medicinal chemistry, providing a structural foundation for developing new drugs. researchgate.net Rational design strategies are being employed to create innovative small-molecule scaffolds inspired by key protein structures, which are crucial for protein-protein interactions. rsc.org
Structure-activity relationship (SAR) studies are pivotal in this process. By making systematic modifications to the salicylamide structure, researchers aim to enhance efficacy and safety. nih.gov For instance, in the context of antiviral research, SAR optimization has led to the development of more potent and safer agents. nih.gov Similarly, for Alzheimer's treatment, conjugates of tacrine (B349632) and salicylamide derivatives are being synthesized with varied structures to improve their biological activity. mdpi.com This includes altering the salicylamide fragment and using different linkers to enhance anticholinesterase activity and inhibit β-amyloid aggregation. mdpi.com
Synergistic Integration of Computational and Experimental Methodologies
The convergence of computational modeling and experimental validation is accelerating the discovery and development of new salicylamide-based compounds. mdpi.com This synergy is recognized as crucial in the field of medicinal product research. cam.ac.uk
Computational approaches, such as those utilizing the COSMO-RS methodology, can predict the solubility of salicylamide derivatives in various solvents, guiding the selection of environmentally friendly and effective options for synthesis and formulation. mdpi.com Quantum chemistry calculations and molecular dynamics simulations are used to understand the interactions of these molecules at a subatomic level, for example, in predicting their effectiveness as corrosion inhibitors. researchgate.net These theoretical predictions are then validated through experimental techniques like electrochemical impedance spectroscopy and surface analysis. researchgate.net This iterative cycle of computational design and experimental testing allows for a more efficient and targeted approach to developing next-generation biologics and other advanced materials. mdpi.com
Addressing Knowledge Gaps in Preclinical Efficacy and Mechanistic Elucidation
While promising, the development of new salicylamide-based therapies is not without its challenges. A significant hurdle is the translation of in vitro findings to in vivo efficacy. Key knowledge gaps exist in our understanding of how these compounds behave in complex biological systems.
For instance, in the context of intestinal metabolism, accurately predicting how a drug will be processed in the human gut is difficult due to the lack of robust preclinical models and a complete understanding of enzyme activity and abundance. nih.gov This is a critical area of research, as the gut wall can be a major site of first-pass metabolism for orally administered drugs.
Furthermore, the precise mechanisms of action for many salicylamide derivatives are still being unraveled. nih.govresearchgate.net While it is known that some salicylanilides act as uncouplers of oxidative phosphorylation, their broad range of biological activities suggests they interact with multiple signaling pathways. researchgate.net Elucidating these mechanisms is essential for optimizing drug design and predicting potential side effects. For example, further studies are needed to pinpoint the specific molecular targets of N-antipyrinyl-salicylamide in different organisms and to understand its metabolic fate using advanced analytical techniques like LC-MS/MS. vulcanchem.com
Repurposing Existing Salicylamide Derivatives for New Applications
Drug repurposing, or finding new uses for existing approved drugs, offers a faster and more cost-effective pathway to new treatments. dovepress.com Salicylamide and its derivatives are prime candidates for this approach.
Niclosamide, an FDA-approved anthelmintic drug, is a prominent example. researchgate.netdovepress.com It is being extensively investigated for its potent antiviral activity against a wide array of viruses, including SARS-CoV-2. nih.govresearchgate.net Its potential applications also extend to treating bacterial infections, with research focusing on its ability to disrupt quorum sensing and biofilm formation. dovepress.com
Salicylamide itself is being repurposed for its antibacterial properties, particularly against multidrug-resistant Neisseria gonorrhoeae. researchgate.net Studies have shown it to be effective at reducing intracellular bacteria and the associated inflammatory response. researchgate.net This highlights the potential to unlock new therapeutic value from well-established compounds.
Deeper Exploration of Species-Specific Biological Responses in Animal Models
Preclinical studies in animal models are a cornerstone of drug development. However, it is crucial to understand that biological responses can vary significantly between species. For salicylamide and its derivatives, a deeper investigation into these species-specific differences is warranted.
For example, studies on arylpiperazine derivatives of salicylamide have demonstrated antiarrhythmic and hypotensive properties in rats. mdpi.com While promising, further research is needed to determine if these effects translate to other animal models and, ultimately, to humans. The sedative effects of salicylamide have also been observed in both humans and animals, but the dose-response relationship and underlying mechanisms may differ. ncats.io
Understanding these species-specific responses is critical for accurately predicting the efficacy and safety of new salicylamide-based drugs in humans. This includes investigating potential differences in metabolism, protein binding, and receptor interactions across various animal models. nih.gov
Application in Materials Science and Chemical Engineering
The utility of salicylamide and its derivatives extends beyond the realm of medicine into materials science and chemical engineering.
Corrosion Inhibition: Salicylamide derivatives have shown significant potential as green corrosion inhibitors for mild steel, particularly in industrial applications like acid pickling. researchgate.net They form a protective layer on the metal surface, effectively isolating it from corrosive environments. researchgate.net
Synthesis of Novel Materials: Iodinated salicylamide derivatives serve as versatile intermediates in organic synthesis. echemi.com They are used in the creation of azo dyes for the textile and food industries and as key components in metal-catalyzed cross-coupling reactions to build more complex molecules. echemi.com
Polymer Science: Certain derivatives, like 5-(bromoacetyl)salicylamide, can be used as cross-linking agents to enhance the properties of polymers, improving their mechanical strength, thermal stability, and chemical resistance. nbinno.com This has potential applications in the development of hydrogels for drug delivery and tissue engineering. nbinno.com
Catalysis: A nanomagnetic nickel complex incorporating salicylamide has been developed as an efficient and reusable catalyst for synthesizing tetrazoles, which are important building blocks in medicinal chemistry and materials science. rsc.org
The solubility of salicylamide in various organic solvents is a critical parameter for its application in these fields, and this has been a subject of detailed study. acs.org
Q & A
Q. How do pH and temperature influence the solubility and partition coefficient of salicylamide sodium?
this compound's solubility is highly pH-dependent due to its weak acid nature (pKa = 8.2). At pH values above its pKa, ionization increases solubility in aqueous phases, as shown by a 10-fold rise in solubility when pH increases from 2 to 10 . However, at pH 11, solubility decreases due to base-catalyzed hydrolysis of the amide group . The partition coefficient (log P) decreases with higher pH, reflecting reduced lipophilicity of the ionized form. Temperature also impacts log P: at 323.15°K, log P values in n-octanol/buffer systems drop compared to 293.15°K .
Q. What spectroscopic methods are suitable for identifying this compound in research samples?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust for identification. GC-MS spectra (e.g., Splash Key: splash10-00du-4900000000-f5a22e5a4fb556796bd9) and LC-MS/MS spectra (e.g., 20V positive-QTOF) provide reproducible fragmentation patterns for validation . UV-Vis spectrophotometry at 270 nm is also used for quantification in solubility studies .
Q. What key physicochemical properties of this compound affect its bioavailability?
Critical properties include:
- Solubility-pH profile : Maximal solubility at pH 10 (due to ionization) .
- log P : 1.38 ± 0.19 in n-octanol/phosphate buffer (pH 7.4), indicating moderate lipophilicity .
- Hydrolysis susceptibility : Degrades at pH 11 due to base-catalyzed amide bond cleavage .
- Soil mobility : High mobility (Koc ≈ 118) due to low log Kow (1.28) .
Advanced Research Questions
Q. How should researchers design experiments to determine this compound’s partition coefficient (log P) under physiological conditions?
- Solvent system : Use n-octanol and phosphate buffer (pH 7.4) at 25°C to simulate physiological conditions .
- Method : Shake-flask method with UV-Vis quantification (λ = 270 nm).
- Validation : Compare experimental log P with computational predictions (e.g., CSlogP program, which shows <25% error) .
- Statistical analysis : Perform ANOVA (α = 0.05) to assess significance between replicates .
Q. What experimental protocols are recommended for assessing this compound’s impact on melanogenesis in B16F1 melanoma cells?
- Cell viability : Conduct trypan blue exclusion assays at concentrations ≤1,000 µM to rule out cytotoxicity .
- Proliferation assays : Use time-course studies (e.g., 3-day exposure) with concentrations ≤250 µM to avoid growth inhibition .
- Gene expression : Perform qRT-PCR on melanogenic genes (e.g., tyrosinase) using ISOGEN 2 for RNA extraction and TaKaRa kits for reverse transcription .
- Statistics : Apply Dunnett’s test to compare treatment groups against controls .
Q. How can crystal growth kinetics of this compound be modeled in organic solvents?
- Experimental setup : Use seeded isothermal de-supersaturation to measure growth rates in solvents like ethanol or acetone .
- Parameters : Control supersaturation (1.05–1.20) and temperature (20–40°C). Surface integration-controlled growth is indicated by growth order parameters .
- Data modeling : Apply growth rate equations (e.g., ΔL = k·σ^g) where σ is supersaturation and g is the growth order .
Q. What statistical methods resolve discrepancies in solubility data across pH levels?
- Initial analysis : One-way ANOVA (α = 0.05) to identify significant differences between pH groups .
- Post-hoc tests : Use LSD (Least Significant Difference) to compare pairs (e.g., pH 4.0 vs. 5.0 showed no significant difference, unlike pH 10 vs. 11) .
- Error handling : Report standard deviations (e.g., log P ± 0.19) and validate outliers via Grubbs’ test .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
